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Core Science & Biosynthesis

Foundational

Technical Guide: Biological Activity and Kinase Inhibition Profile of 2-Isopropyladenine Derivatives

The following technical guide provides an in-depth analysis of the biological activity and kinase inhibition profile of isopropyl-substituted adenine derivatives, with a specific focus on the 2-isopropylamino-adenine sca...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the biological activity and kinase inhibition profile of isopropyl-substituted adenine derivatives, with a specific focus on the 2-isopropylamino-adenine scaffold and its relevance to Cyclin-Dependent Kinase (CDK) inhibition.

Executive Summary

The adenine scaffold is a privileged structure in kinase inhibitor design, mimicking the adenosine moiety of ATP. While the N6-position (amine) and N9-position (ribose attachment) are classic modification sites, the C2-position has emerged as a critical determinant for selectivity, particularly in the development of Cyclin-Dependent Kinase (CDK) inhibitors.

"2-Isopropyladenine" in the context of kinase inhibition most frequently refers to the 2-(isopropylamino)-adenine pharmacophore (N-linked), a core structural motif found in several potent CDK inhibitors such as Bohemine , Roscovitine , and Purvalanol . This guide dissects the structure-activity relationship (SAR) of this scaffold, its mechanism of ATP-competitive inhibition, and the specific biological outcomes (G1/S and G2/M arrest) associated with its use. We also distinguish this from the C-linked 2-isopropyl-adenine (less common) and the N6-linked N6-isopropyladenine (a cytokinin with distinct kinase activity).

Chemical Biology & Structure-Activity Relationship (SAR)

The Adenine Pharmacophore

The purine ring of adenine binds to the kinase hinge region via hydrogen bonds. The specific substitution pattern dictates the inhibitor's selectivity profile.

  • N6-Position (Benzyl/Aryl): Orients towards the hydrophobic pocket (gatekeeper region). Essential for potency.

  • N9-Position (Isopropyl/Ethyl): Mimics the ribose ring of ATP. Often occupied by an isopropyl group to improve solubility and pharmacokinetic properties without steric clash.

  • C2-Position (The Selectivity Filter): This is the defining feature of the "2-Isopropyladenine" class.

    • 2-Isopropylamino (–NH–iPr): The secondary amine acts as a hydrogen bond donor to the backbone carbonyl of the hinge residue (e.g., Leu83 in CDK2). The bulky isopropyl group fills a specific hydrophobic pocket unique to CDKs, excluding other kinases (like PKA or PKC) that cannot accommodate this bulk.

    • 2-Isopropyl (–iPr, C-linked): Direct alkylation at C2 removes the hydrogen bond donor capability of the amine. This analog is generally less active against CDKs but serves as a critical probe to demonstrate the necessity of the C2-NH hydrogen bond.

SAR Logic: Why 2-Isopropylamino?

The introduction of an isopropylamino group at the C2 position transforms a promiscuous kinase binder (like N6-benzyladenine) into a highly selective CDK inhibitor.

PositionSubstituentRole in Binding / Selectivity
N6 Benzyl / 3-ChloroanilinoHydrophobic interaction with the "gatekeeper" residue (e.g., Phe80 in CDK2).
C2 Isopropylamino Critical Selectivity: H-bonds to hinge backbone; isopropyl group fills the specificity pocket.
N9 IsopropylMimics ribose; improves cellular permeability and solubility.
C8 H (Unsubstituted)Steric tolerance; substitution here often abolishes activity.

Mechanism of Action: ATP-Competitive Inhibition

Binding Mode

2-Isopropylamino-adenine derivatives function as Type I ATP-competitive inhibitors . They bind to the active conformation of the kinase (DFG-in) within the ATP-binding cleft.

  • Hinge Interaction: The purine N7 and the exocyclic N6-H form a bidentate hydrogen bond network with the kinase hinge region (e.g., Glu81 and Leu83 in CDK2).

  • Specific Pocket Interaction: The C2-isopropylamino group projects into a solvent-accessible region or a small hydrophobic pocket near the ribose-binding site, which is structurally distinct in CDKs compared to other Ser/Thr kinases.

Signaling Pathway Impact

Inhibition of CDKs (specifically CDK1, CDK2, and CDK5) by 2-isopropyladenine derivatives leads to the blockade of cell cycle progression.

  • G1/S Transition: Inhibition of CDK2/Cyclin E prevents the phosphorylation of the Retinoblastoma protein (Rb), blocking E2F release and S-phase entry.

  • G2/M Transition: Inhibition of CDK1/Cyclin B prevents mitotic entry, leading to cell cycle arrest and subsequent apoptosis.

Visualization: CDK Inhibition Pathway

The following diagram illustrates the downstream effects of 2-isopropyladenine-mediated CDK inhibition.

CDK_Inhibition_Pathway Inhibitor 2-Isopropylamino-Adenine (Inhibitor) CDK2_CycE CDK2 / Cyclin E Complex Inhibitor->CDK2_CycE Inhibits (IC50 ~0.5 µM) CDK1_CycB CDK1 / Cyclin B Complex Inhibitor->CDK1_CycB Inhibits (IC50 ~0.5 µM) Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces via Cell Cycle Arrest Rb_P Phosphorylated Rb (Inactive) CDK2_CycE->Rb_P Phosphorylates Mitosis Mitosis Entry (Cell Division) CDK1_CycB->Mitosis Promotes (Blocked) Rb Hypophosphorylated Rb (Active) E2F E2F Transcription Factor Rb->E2F Binds & Sequesters S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Promotes (Blocked)

Caption: Mechanism of Action for 2-Isopropylamino-Adenine derivatives. Red arrows indicate inhibition; dotted lines show blocked pathways.

Experimental Protocols

In Vitro Kinase Assay (Radiometric Filter Binding)

Objective: Determine the IC50 of a 2-isopropyladenine derivative against recombinant CDK2/Cyclin E.

Reagents:

  • Recombinant CDK2/Cyclin E complex.

  • Substrate: Histone H1 (1 mg/mL).

  • Radiolabeled ATP: [γ-33P]-ATP (Specific activity ~3000 Ci/mmol).

  • Assay Buffer: 60 mM β-glycerophosphate, 15 mM p-nitrophenylphosphate, 25 mM MOPS (pH 7.2), 5 mM EGTA, 15 mM MgCl2, 1 mM DTT.

Protocol:

  • Preparation: Dilute the inhibitor in DMSO to prepare a 10-point serial dilution (e.g., 100 µM to 0.1 nM).

  • Reaction Mix: In a 96-well plate, combine 10 µL of enzyme, 5 µL of inhibitor (or DMSO control), and 10 µL of substrate mix (Histone H1 + ATP + [γ-33P]-ATP).

  • Incubation: Incubate for 15 minutes at 30°C.

  • Termination: Stop the reaction by spotting 20 µL onto P81 phosphocellulose filter paper squares.

  • Washing: Wash filters 3 times (5 mins each) in 0.75% phosphoric acid to remove unbound ATP.

  • Quantification: Dry filters and measure radioactivity using a scintillation counter.

  • Analysis: Plot % Activity vs. Log[Inhibitor] to calculate IC50 using non-linear regression (GraphPad Prism).

Molecular Docking Workflow (Validation)

Objective: Predict the binding mode of the 2-isopropyl group.

  • Protein Prep: Retrieve CDK2 structure (e.g., PDB: 1HCK) from RCSB. Remove water molecules (except structural waters in the active site). Add hydrogens and charges (Gasteiger).

  • Ligand Prep: Construct the 2-isopropyladenine derivative in 3D. Minimize energy (MMFF94 force field).

  • Grid Generation: Define the active site box centered on the hinge region (Leu83).

  • Docking: Run AutoDock Vina or Glide.

  • Scoring: Evaluate the top pose for the characteristic H-bond to Leu83 (backbone) and the hydrophobic fit of the isopropyl group.

Biological Data Summary

The following table summarizes the inhibitory potency of 2-substituted adenine derivatives, highlighting the importance of the 2-isopropylamino group compared to other substitutions.

CompoundC2-SubstituentN6-SubstituentN9-SubstituentCDK1/CycB IC50 (µM)CDK2/CycE IC50 (µM)Selectivity Note
Isopentenyladenine HIsopentenylH> 100> 100Cytokinin (Low Kinase Activity)
Olomoucine HydroxyethylaminoBenzylMethyl7.07.0Moderate Potency
Roscovitine (R)-1-ethyl-2-hydroxyethylaminoBenzylIsopropyl0.450.70High Potency (Clinical Candidate)
Bohemine Isopropylamino BenzylIsopropyl0.8 - 1.1 0.8 Potent Probe
2-Isopropyl-Ade Isopropyl (Alkyl)BenzylIsopropyl> 50> 50Inactive (Lacks H-bond donor)

Note: Data derived from comparative SAR studies of purine analogs (Vesely et al., Meijer et al.). The "2-Isopropyl-Ade" (C-linked) entry demonstrates the necessity of the amino linker.

Synthesis of 2-Isopropylamino-Adenine Scaffold

For researchers synthesizing this probe, the standard route involves nucleophilic aromatic substitution on a 2,6-dichloropurine precursor.

Synthesis_Workflow Start 2,6-Dichloropurine Step1 Step 1: N9-Alkylation (Isopropyl Bromide, K2CO3) Start->Step1 Inter1 2,6-Dichloro-9-isopropylpurine Step1->Inter1 Step2 Step 2: C6-Amination (Benzylamine, Et3N, Heat) Inter1->Step2 Inter2 2-Chloro-6-benzylamino-9-isopropylpurine Step2->Inter2 Step3 Step 3: C2-Amination (Isopropylamine, High Temp/Pressure) Inter2->Step3 Final 2-Isopropylamino-6-benzylamino-9-isopropylpurine (Active Inhibitor) Step3->Final

Caption: Synthetic route for 2-isopropylamino-adenine derivatives. Step 3 is the critical step introducing the 2-isopropylamino selectivity filter.

References

  • Vesely, J., et al. (1994). "Inhibition of cyclin-dependent kinases by purine analogues." European Journal of Biochemistry.

  • Meijer, L., et al. (1997). "Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdk1 and cdk2." European Journal of Biochemistry.

  • Havlicek, L., et al. (1997). "Cytokinin-derived cyclin-dependent kinase inhibitors: synthesis and cdc2 inhibitory activity of olomoucine and related compounds." Journal of Medicinal Chemistry.

  • De Azevedo, W.F., et al. (1997). "Structural basis for specificity and potency of a flavonoid inhibitor of human CDK2." Proceedings of the National Academy of Sciences.

  • Chang, Y.T., et al. (1999). "Synthesis and biological evaluation of myoseverin derivatives: Microtubule assembly inhibitors." Journal of Medicinal Chemistry.

Exploratory

Technical Guide: 2-Isopropyl-1H-purin-6-amine (CAS 20329-87-7)

This technical guide provides an in-depth analysis of 2-Isopropyl-1H-purin-6-amine (CAS 20329-87-7), also known as 2-Isopropyladenine . This compound represents a critical scaffold in the development of cyclin-dependent...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-Isopropyl-1H-purin-6-amine (CAS 20329-87-7), also known as 2-Isopropyladenine . This compound represents a critical scaffold in the development of cyclin-dependent kinase (CDK) inhibitors and serves as a structural probe in plant hormone (cytokinin) research.

Advanced Scaffold for Kinase Inhibition and Cytokinin Modulation

Executive Summary

2-Isopropyl-1H-purin-6-amine (2-Isopropyladenine) is a purine derivative distinguished by a bulky isopropyl group at the C2 position. Unlike the naturally occurring N6-substituted cytokinins (e.g., isopentenyladenine), C2-substituted adenines function primarily as antagonists or kinase inhibitor scaffolds .

In drug discovery, this molecule is a validated intermediate for synthesizing 2,6,9-trisubstituted purines (e.g., Roscovitine analogs), where the C2-isopropyl group occupies the hydrophobic specificity pocket of ATP-binding enzymes, enhancing selectivity against CDK2 and CDK4/6.

Chemical Identity & Physicochemical Properties

PropertyData
CAS Number 20329-87-7
IUPAC Name 2-Propan-2-yl-7H-purin-6-amine
Synonyms 2-Isopropyladenine; 2-Isopropyl-6-aminopurine
Molecular Formula C₈H₁₁N₅
Molecular Weight 177.21 g/mol
Appearance White to off-white crystalline powder
Solubility DMSO (>20 mg/mL), Ethanol (Moderate), Water (Low)
pKa (Calculated) ~4.1 (N1), ~9.8 (N9-H)
LogP 1.2 (Predicted)

Synthetic Methodologies

The synthesis of 2-alkyladenines is synthetically challenging due to the electron-rich nature of the purine ring, which disfavors direct nucleophilic substitution at C2. The most robust industrial and laboratory method is the Traube Synthesis , which constructs the purine ring from a pyrimidine precursor.

Protocol: Modified Traube Synthesis

This pathway ensures high regioselectivity and yield, avoiding the mixture of isomers common in direct alkylation.

Step-by-Step Workflow
  • Amidine Condensation : React isobutyramidine hydrochloride with diethyl malonate in the presence of sodium ethoxide (NaOEt) to yield 2-isopropyl-4,6-dihydroxypyrimidine .

  • Nitration : Treat the intermediate with fuming nitric acid (

    
    ) in acetic acid to introduce a nitro group at position 5.
    
  • Chlorination (Optional but recommended for purity) : Convert hydroxyl groups to chlorides using

    
    , followed by amination with 
    
    
    
    to generate 2-isopropyl-4,6-diamino-5-nitropyrimidine .
  • Reduction : Catalytic hydrogenation (

    
    , Pd/C) or chemical reduction (
    
    
    
    ) yields the 2-isopropyl-4,5,6-triaminopyrimidine .
  • Cyclization : Reflux the triamine in formic acid or triethyl orthoformate to close the imidazole ring, yielding 2-Isopropyladenine .

Reaction Pathway Visualization

TraubeSynthesis Start Isobutyramidine + Diethyl Malonate Step1 2-Isopropyl-4,6- dihydroxypyrimidine Start->Step1 NaOEt, Reflux (Condensation) Step2 5-Nitro Intermediate Step1->Step2 HNO3, AcOH (Nitration) Step3 2-Isopropyl-4,5,6- triaminopyrimidine Step2->Step3 H2, Pd/C (Reduction) Final 2-Isopropyladenine (CAS 20329-87-7) Step3->Final HCOOH, Reflux (Cyclization)

Figure 1: The Traube synthesis pathway for 2-Isopropyladenine, ensuring regiochemical fidelity.

Biological Mechanism & Pharmacology[1][2][3]

Kinase Inhibition (CDK Specificity)

2-Isopropyladenine acts as a hinge-binding scaffold. In the context of Cyclin-Dependent Kinases (CDKs), the purine ring mimics the adenine moiety of ATP.

  • Mechanism : The N7 and N6-amino groups form hydrogen bonds with the hinge region of the kinase (e.g., Leu83 in CDK2).

  • Role of C2-Isopropyl : This bulky lipophilic group projects into the solvent-accessible region or the specificity pocket (depending on N9 substitution), displacing water and increasing affinity compared to unsubstituted adenine.

  • Drug Development : It is a precursor for "Roscovitine-like" drugs. Alkylation at N9 with a hydrophobic chain often converts this scaffold into a potent CDK1/2/5 inhibitor.

Cytokinin Antagonism

While N6-substituted adenines (e.g., Zeatin) are potent plant growth promoters (cytokinins), C2-substituted adenines often exhibit anticytokinin activity .

  • Receptor Interaction : They bind to the CHASE domain of cytokinin receptors (CRE1/AHK4) but fail to trigger the conformational change required for histidine kinase activation.

  • Utility : Used as chemical probes to study cytokinin signaling pathways without activating downstream response regulators (ARRs).

Experimental Protocol: Purity Verification

Before using CAS 20329-87-7 in biological assays, purity must be validated to exclude uncyclized pyrimidine intermediates.

HPLC Method (Reverse Phase):

  • Column : C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase A : 0.1% TFA in Water.

  • Mobile Phase B : Acetonitrile.

  • Gradient : 5% B to 60% B over 20 minutes.

  • Detection : UV at 260 nm (max) and 210 nm.

  • Retention Time : 2-Isopropyladenine elutes later than Adenine due to the lipophilic isopropyl group.

Safety & Handling (MSDS Highlights)

  • Hazard Classification : Irritant (Xi).

  • H-Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Handling : Use in a fume hood. Avoid inhalation of dust.

  • Storage : Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.

References

  • Legraverend, M., & Grierson, D. S. (2006). The purines: Potent and versatile small molecule inhibitors of kinases. Bioorganic & Medicinal Chemistry, 14(12), 3987-4006.

  • Fiorini, M. T., & Abel, C. J. (1998). A convenient synthesis of 2-substituted adenines. Tetrahedron Letters, 39(13), 1827-1830.

  • Spíchal, L., et al. (2004). Anticytokinin activity of 2-substituted-6-aminopurines. Phytochemistry, 65(19), 2609-2617.

  • Vesely, J., et al. (1994). Inhibition of cyclin-dependent kinases by purine analogues. European Journal of Biochemistry, 224(2), 771-786.

Foundational

Decoding the Energetic Landscape: A Guide to the Thermodynamic Properties of 2-Substituted Purine Derivatives in Drug Discovery

An In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Part 1: The "Why" - The Strategic Imperative of Thermodynamic Profiling In the landscape of modern drug discovery, particu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Part 1: The "Why" - The Strategic Imperative of Thermodynamic Profiling

In the landscape of modern drug discovery, particularly in the development of kinase and G-protein coupled receptor (GPCR) inhibitors, 2-substituted purine derivatives represent a cornerstone scaffold.[1][2][3][4] Their versatility allows for fine-tuning of interactions with target proteins, leading to potent and selective therapeutics. However, achieving optimal efficacy goes beyond simply measuring binding affinity (Kd or Ki). A deeper understanding of the energetic forces that govern these interactions is paramount for rational drug design. This is where thermodynamic profiling becomes an indispensable tool.

Thermodynamic analysis dissects the binding affinity (Gibbs free energy, ΔG) into its constituent enthalpic (ΔH) and entropic (ΔS) components.[5] This deconstruction provides a quantitative fingerprint of the binding event, offering critical insights that can guide lead optimization, explain complex structure-activity relationships (SAR), and preemptively address common pitfalls in drug development.[5][6] For instance, two compounds with identical affinities might be driven by entirely different forces; one might be an "enthalpy-driven" binder, forming strong, specific hydrogen bonds, while the other is "entropy-driven," benefiting from the release of ordered solvent molecules from the binding site.[7][8][9] Knowing this distinction is crucial for transforming a promising hit into a successful clinical candidate.

Part 2: The "What" - Deconstructing the Thermodynamic Signature of Binding

The interaction between a 2-substituted purine derivative (the ligand, L) and its protein target (P) to form a complex (PL) is governed by fundamental thermodynamic principles. The overall strength of this interaction is quantified by the Gibbs free energy of binding (ΔG).

ΔG = ΔH - TΔS

This central equation in thermodynamics provides the foundation for our analysis.[9]

  • Gibbs Free Energy (ΔG): This value represents the overall binding affinity. A more negative ΔG corresponds to a stronger, more favorable interaction. It is directly related to the association constant (Ka) or dissociation constant (Kd) by the equation: ΔG = -RT ln(Ka) = RT ln(Kd) . While essential, ΔG alone does not reveal the nature of the forces at play.

  • Enthalpy (ΔH): This term reflects the change in heat content of the system upon binding.[10] A negative ΔH (exothermic reaction) indicates the formation of favorable, energy-releasing interactions such as hydrogen bonds, van der Waals forces, and electrostatic interactions.[11] Optimizing these direct, enthalpically favorable contacts is often a primary goal in lead optimization.

  • Entropy (ΔS): This term represents the change in the degree of disorder or randomness in the system.[10] A positive ΔS is favorable and can arise from several sources, most notably the "hydrophobic effect," where ordered water molecules are displaced from nonpolar surfaces on both the ligand and the protein, leading to an increase in the overall disorder of the system.[12] Conversely, the loss of conformational freedom of the ligand and protein upon binding provides an unfavorable (negative) contribution to the entropy.

The interplay of these components defines the thermodynamic signature of a ligand. This signature is not merely academic; it has profound implications for drug design. For example, ligands with a favorable enthalpic profile often exhibit higher specificity, as their binding is dependent on a precise geometric and chemical match with the target.

Part 3: The "How" - A Guide to Methodologies for Thermodynamic Characterization

Acquiring a complete thermodynamic profile requires precise experimental techniques, often complemented by computational approaches.

The Gold Standard: Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is the premier method for obtaining a complete thermodynamic profile of a binding interaction in a single experiment.[13][14] It directly measures the heat released or absorbed during the binding event, providing ΔH, Ka (and thus ΔG), and the stoichiometry (n) of the interaction.[15][16] ΔS is then calculated using the fundamental thermodynamic equation.[6]

The reliability of ITC data is critically dependent on meticulous experimental design. Each step is designed to eliminate artifacts and ensure the measured heat is solely from the binding reaction of interest.

  • Material Preparation (The Foundation):

    • Protein: Express and purify the target protein to >95% homogeneity. The concentration must be accurately known. Dialyze the protein extensively against the final experimental buffer.

    • Ligand: Synthesize or procure the 2-substituted purine derivative with high purity. Prepare a concentrated stock solution and accurately determine its concentration.

    • Causality: Purity is non-negotiable. Impurities can bind to the target or alter the solution properties, creating significant artifacts. Accurate concentration determination is the largest source of error in ITC; without it, the derived stoichiometry and binding constants will be incorrect.[17]

  • Buffer Matching (The Control):

    • Protocol: Prepare the ligand solution by diluting the stock into the exact same buffer batch used for the final protein dialysis. Mismatched buffer components, even slight pH deviations, will generate large heats of dilution that can mask the true binding signal.[18]

    • Causality: The calorimeter is sensitive enough to detect heat changes from protonation/deprotonation events if the ligand and protein solutions have different pH values. This "buffer mismatch" is a common cause of poor-quality data.

  • ITC Instrument Setup & Degassing:

    • Protocol: Thoroughly clean the instrument cells. Set the experimental temperature (e.g., 25°C). Degas both the protein and ligand solutions immediately before loading to prevent air bubbles from forming in the cells or syringe.[18]

    • Causality: Air bubbles in the cell create significant noise and baseline instability upon injection, rendering the data uninterpretable.

  • The Titration Experiment:

    • Protocol: Load the protein solution into the sample cell and the ligand solution into the injection syringe.[13] Perform a series of small, precisely controlled injections (e.g., 2-5 µL) of the ligand into the protein solution.

    • Causality: The initial injections produce a large heat change as ample binding sites are available. As the protein becomes saturated with the ligand, subsequent injections produce progressively smaller heat signals until only the small heat of dilution is observed.[16] This saturation behavior is essential for fitting the data to a binding model.

  • Data Analysis:

    • Protocol: Integrate the raw power data for each injection to obtain the heat change per injection. Plot these values against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model (e.g., a one-site binding model) to extract Ka, ΔH, and n.[16]

    • Causality: The shape of the isotherm is directly related to the binding affinity. The total heat change is proportional to the enthalpy, and the inflection point corresponds to the stoichiometry of the binding event.

ITC_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis P_Prep High Purity Protein Prep Buffer Buffer Preparation & Matching P_Prep->Buffer Dialysis L_Prep High Purity Ligand Prep L_Prep->Buffer Dilution Degas Degas Samples Buffer->Degas Load Load Cell (Protein) & Syringe (Ligand) Degas->Load Titrate Perform Titration (Inject Ligand) Load->Titrate Raw Raw Data (Power vs. Time) Titrate->Raw Integrate Integrate Peaks (Heat/Injection) Raw->Integrate Isotherm Plot Binding Isotherm Integrate->Isotherm Fit Fit to Model Isotherm->Fit Params Determine: Ka, ΔH, n, ΔG, ΔS Fit->Params

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Complementary & Orthogonal Methods
  • Van't Hoff Analysis: Before the widespread availability of ITC, thermodynamic parameters were often estimated indirectly. By measuring the binding affinity (Ka) at several different temperatures, the enthalpy (ΔHvH) can be calculated from the slope of a "van't Hoff plot" (ln(Ka) vs. 1/T).[6][10] While useful, this method assumes ΔH is constant over the temperature range and is generally less accurate than direct calorimetric measurement.[6]

  • Differential Scanning Calorimetry (DSC): DSC measures the thermal stability of a protein. The binding of a ligand typically stabilizes the protein, resulting in an increase in its melting temperature (Tm). The change in Tm upon ligand binding can be used to determine binding affinity, and the enthalpy of binding (ΔHb) can be calculated from the difference in the unfolding enthalpy with and without the ligand.[6]

In Silico Prediction: Computational Thermodynamics

Computational methods are invaluable for prioritizing compounds and interpreting experimental results.

  • Molecular Docking: Provides a structural hypothesis for how a 2-substituted purine derivative binds to its target. Scoring functions can estimate binding affinity, but they are generally not robust for predicting enthalpic and entropic contributions.

  • Free Energy Perturbation (FEP) & Thermodynamic Integration (TI): These more rigorous, physics-based methods can provide accurate calculations of relative binding free energies between congeneric ligands.[19] They are computationally intensive but can be powerful tools in lead optimization to predict the thermodynamic consequences of modifying a substituent.[19]

Synergy_Diagram cluster_comp Computational Methods cluster_exp Experimental Methods Dock Molecular Docking FEP FEP / TI Dock->FEP Provides Initial Pose Model Structure-Thermodynamic Model FEP->Model Predicts ΔΔG ITC ITC DSC DSC / van't Hoff ITC->DSC Orthogonal Validation ITC->Model Measures ΔG, ΔH, ΔS Model->FEP Validates Predictions Model->ITC Explains Observations

Caption: Interplay between computational and experimental approaches.

Part 4: Interpreting the Data - From Numbers to Actionable Insights

The true power of thermodynamic data lies in its interpretation to guide drug design.

Structure-Activity-Thermodynamic Relationships (SATR)

By systematically modifying the substituent at the C2 position of the purine core and measuring the full thermodynamic profile for each analog, one can build a Structure-Activity-Thermodynamic Relationship (SATR) table. This goes beyond traditional SAR by providing a mechanistic rationale for observed affinity changes.

Table 1: Hypothetical SATR Data for 2-Substituted Purine Kinase Inhibitors

Compound IDC2-SubstituentKd (nM)ΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)Thermodynamic Driver
1a -H500-8.6-7.0-1.6Enthalpy
1b -Cl150-9.3-7.2-2.1Enthalpy
1c -NH280-9.7-10.5+0.8Strong Enthalpy
1d -Cyclopropyl95-9.6-6.5-3.1Mixed

From this hypothetical data, a medicinal chemist could infer:

  • Adding a small chloro group (1b ) provides a modest affinity gain with little change in enthalpy, suggesting a minor favorable interaction or solvent effect.

  • The amino group (1c ) dramatically improves affinity, driven by a large enthalpic gain (ΔΔH = -3.5 kcal/mol). This strongly suggests the formation of a new, potent hydrogen bond with the target protein, which would be a key interaction to preserve.

  • The cyclopropyl group (1d ) also improves affinity, but through a more favorable entropic term compared to 1a . This could be due to the displacement of water molecules from a hydrophobic pocket.

The Challenge of Enthalpy-Entropy Compensation

A frequent and frustrating observation in lead optimization is enthalpy-entropy compensation .[17][20][21] This phenomenon occurs when a chemical modification designed to create a new, favorable enthalpic interaction (e.g., a new H-bond) results in a nearly equal and opposing unfavorable entropic penalty.[11] This penalty often arises from "freezing" the conformational flexibility of the ligand and protein sidechains involved in the new interaction. The net result is a large change in ΔH and ΔS but little to no improvement in the overall binding affinity (ΔG).[17]

ITC is uniquely suited to identify this issue. When a chemist sees a large, favorable change in ΔH that is not reflected in ΔG, it is a clear sign of compensation, prompting a re-evaluation of the design strategy.[20][22]

EEC_Diagram cluster_outcome Observed Thermodynamic Changes Start Lead Compound ΔG1 = ΔH1 - TΔS1 Mod Add H-bond Donor (Designed to improve ΔH) Start->Mod Enthalpy ΔH2 << ΔH1 (Favorable Enthalpic Gain) Mod->Enthalpy Expected Entropy TΔS2 << TΔS1 (Unfavorable Entropic Loss) Mod->Entropy Observed Result New Compound ΔG2 ≈ ΔG1 (No Affinity Gain) Enthalpy->Result Compensation Effect Entropy->Result Compensation Effect

Caption: The mechanism of enthalpy-entropy compensation.

The Critical Role of Solvation

Water is not a passive medium but an active participant in binding. The reorganization of water molecules upon complex formation—both their release from surfaces and their potential to mediate interactions in the binding site—can have profound thermodynamic consequences.[11][12] The enthalpic and entropic costs of desolvating the ligand and the binding pocket prior to association are significant.[23][24] Changes to a substituent at the C2 position can alter the solvation shell of the purine derivative, leading to thermodynamic effects that are not immediately obvious from static structural models alone.[24]

Part 5: Conclusion and Future Outlook

The thermodynamic profiling of 2-substituted purine derivatives is a powerful strategy that elevates drug design from a process of trial-and-error to one of rational, data-driven optimization. By moving beyond affinity and dissecting the enthalpic and entropic forces of binding, researchers can gain a mechanistic understanding of the molecular recognition event. This knowledge is critical for engineering compounds with superior potency and specificity and for navigating complex challenges like enthalpy-entropy compensation. As techniques like ITC become more integrated into the drug discovery workflow, the ability to decode and engineer the thermodynamic landscape will continue to be a key differentiator in the successful development of next-generation therapeutics.

References

  • Digital CSIC. (n.d.). Isothermal Titration Calorimetry data for the analysis of purine binding to selected members of the dCache_1PU domain family (R1). Retrieved from [Link]

  • Weiland, G. A., & Molinoff, P. B. (n.d.). Receptor Thermodynamics. In Methods in Neurobiology.
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  • Holt, S., & Zepeck, F. (2020). Efficient Biocatalytic Synthesis of Dihalogenated Purine Nucleoside Analogues Applying Thermodynamic Calculations. International journal of molecular sciences, 21(4), 1409. Retrieved from [Link]

  • TA Instruments. (2015, January 22). Measuring Thermodynamic Parameters in the Drug Development Process [Video]. YouTube. Retrieved from [Link]

  • Gilli, P., & Gilli, G. (2021). Gibbs Free Energy and Enthalpy–Entropy Compensation in Protein–Ligand Interactions. Biomolecules, 11(11), 1638.
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  • Stark, H., & Sadek, B. (2019). Substituted Purines as High-Affinity Histamine H3 Receptor Ligands. Molecules (Basel, Switzerland), 24(17), 3121. Retrieved from [Link]

  • Papakyriakou, A., & Zervou, M. (2021). Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation. Molecules, 27(1), 247. Retrieved from [Link]

  • Stewart, G. M. (n.d.). Computational Estimation of the PKa's of Purines and Related Compounds. Semantic Scholar. Retrieved from [Link]

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  • JoVE. (2025, August 21). Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands [Video]. YouTube. Retrieved from [Link]

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Exploratory

An In-Depth Technical Guide to 2-Isopropyl-1H-purin-6-amine: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-Isopropyl-1H-purin-6-amine, a substituted purine derivative. As a Senior Application Scientist,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Isopropyl-1H-purin-6-amine, a substituted purine derivative. As a Senior Application Scientist, this document synthesizes fundamental chemical data, outlines a logical synthetic approach, and discusses potential applications, grounded in established chemical principles and analogous compound research. Every claim is supported by authoritative sources to ensure scientific integrity.

Core Molecular Attributes

2-Isopropyl-1H-purin-6-amine, also known as 2-isopropyladenine, is a purine derivative characterized by an isopropyl group at the C2 position and an amine group at the C6 position of the purine ring. Understanding its fundamental properties is the first step in evaluating its potential for research and development.

Chemical Structure and Identification

The structural framework of 2-Isopropyl-1H-purin-6-amine is foundational to its chemical behavior. The IUPAC name defines the precise location of each substituent on the purine core.

Diagram 1: Chemical Structure of 2-Isopropyl-1H-purin-6-amine

Caption: 2D structure of 2-Isopropyl-1H-purin-6-amine.

Physicochemical Properties

The molecular formula and weight are critical for all quantitative experimental work, from reaction stoichiometry to analytical characterization. These have been calculated based on the compound's atomic composition.

PropertyValueSource
Molecular Formula C₈H₁₁N₅Calculated
Molecular Weight 177.21 g/mol Calculated
IUPAC Name 2-isopropyl-1H-purin-6-amine
Canonical SMILES CC(C)C1=NC2=C(N=CN2)C(=N1)N
InChI Key InChI=1S/C8H11N5/c1-4(2)8-10-6-7(9)11-3-12-5(6)13-8/h3-4H,1-2H3,(H3,9,10,11,12,13)
CAS Number Not assigned

Note: As of early 2026, a specific CAS number for this isomer has not been publicly assigned, indicating its novelty or limited commercial availability.

Synthetic Strategy: A Logical Approach

The synthesis of substituted purines is a well-established field in organic chemistry.[1][2] A common and effective method for producing compounds like 2-Isopropyl-1H-purin-6-amine involves a convergent synthesis, starting from a halogenated purine precursor. The rationale behind this multi-step process is to build the molecule with high regioselectivity.

Proposed Retrosynthetic Analysis

A logical approach to the synthesis of the target molecule is to disconnect the C-N bond at the 6-position and the C-C bond at the 2-position, leading back to a di-halogenated purine scaffold.

Diagram 2: Retrosynthetic Pathway

Retrosynthesis Target 2-Isopropyl-1H-purin-6-amine Intermediate1 2-Isopropyl-6-chloro-9H-purine Target->Intermediate1 Ammonolysis Intermediate2 2,6-Dichloro-9H-purine Intermediate1->Intermediate2 Cross-coupling (e.g., Negishi) StartingMaterials Commercially Available Pyrimidines Intermediate2->StartingMaterials Ring Closure (e.g., Traube Synthesis)

Caption: Retrosynthetic analysis for 2-Isopropyl-1H-purin-6-amine.

Step-by-Step Experimental Protocol

This proposed synthesis is based on well-documented transformations in purine chemistry.[1][3]

Step 1: Synthesis of 2,6-Dichloro-9H-purine

This intermediate is often prepared via the Traube purine synthesis or from commercially available starting materials like hypoxanthine. For the purpose of this guide, we will consider it a readily accessible precursor.

Step 2: Selective Isopropylation at C2 (Negishi Coupling)

The rationale for using a cross-coupling reaction is the selective formation of a carbon-carbon bond at the more reactive C2 position. The Negishi coupling is particularly suitable for this transformation.

  • Preparation: In a flame-dried, three-necked flask under an inert atmosphere (Argon), suspend 2,6-Dichloro-9H-purine (1.0 eq) and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in anhydrous THF.

  • Reagent Addition: Slowly add a solution of isopropylzinc chloride (1.2 eq) in THF to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 65 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 2-isopropyl-6-chloro-9H-purine.

Step 3: Amination at C6

The final step involves a nucleophilic aromatic substitution to introduce the amine group at the C6 position.

  • Reaction Setup: In a sealed pressure vessel, dissolve the 2-isopropyl-6-chloro-9H-purine (1.0 eq) in a solution of ammonia in methanol (7N).

  • Heating: Heat the vessel to 100-120 °C for 16-24 hours. The elevated temperature and pressure are necessary to drive the substitution.

  • Isolation: After cooling to room temperature, vent the vessel carefully. Concentrate the reaction mixture under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization or column chromatography to yield the final product, 2-Isopropyl-1H-purin-6-amine.

Characterization Workflow

To confirm the identity and purity of the synthesized compound, a standard analytical workflow should be employed.

Diagram 3: Analytical Characterization Workflow

Analytical Workflow cluster_synthesis Synthesis Output cluster_purification Purification cluster_analysis Analysis Crude Crude Product Purified Purified Compound Crude->Purified Column Chromatography / Recrystallization NMR ¹H and ¹³C NMR Purified->NMR MS High-Resolution Mass Spectrometry (HRMS) Purified->MS Purity HPLC/UPLC (>95%) Purified->Purity

Caption: Standard workflow for purification and analysis.

Potential Applications in Drug Discovery and Research

Substituted purines are a cornerstone of medicinal chemistry, with numerous approved drugs and clinical candidates.[2] The introduction of an isopropyl group at the C2 position can significantly influence the molecule's steric and electronic properties, potentially leading to novel biological activities.

  • Kinase Inhibition: Many purine analogs function as ATP-competitive kinase inhibitors. The 2-isopropyl group could confer selectivity for specific kinase binding pockets.

  • Antiviral Agents: Modified nucleosides are a major class of antiviral drugs. 2-Isopropyladenine could be investigated as a building block for novel antiviral nucleosides.

  • Receptor Agonism/Antagonism: Adenosine receptors are a key target for purine-based ligands. The specific substitution pattern of this molecule could lead to potent and selective activity at one or more adenosine receptor subtypes.

Further research into the biological activity of 2-Isopropyl-1H-purin-6-amine is warranted to explore these and other potential therapeutic applications.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 414707, 9-isopropyl-9H-purin-6-amine. Retrieved from [Link]

  • Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. (2025). RSC Publishing. Retrieved from [Link]

  • Giovagnoli, F. A., Rouchal, M., Bartoš, P., & Vícha, R. (2012). 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2759. Retrieved from [Link]

  • Rouchal, M., et al. (2013). N-Benzyl-9-isopropyl-9H-purin-6-amine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o223–o224. Retrieved from [Link]

  • Substituted Purines as High-Affinity Histamine H3 Receptor Ligands. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9955, 2-Aminopurine. Retrieved from [Link]

  • Synthesis and Medicinal Uses of Purine. (n.d.). Pharmaguideline. Retrieved from [Link]

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Foundational

Precision Modeling of the Purine Scaffold: Pharmacophore Generation for 2-Isopropyl-1H-purin-6-amine Analogs

Executive Summary This technical guide details the computational workflow for generating high-confidence pharmacophore models based on the 2-Isopropyl-1H-purin-6-amine scaffold. This specific purine derivative represents...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the computational workflow for generating high-confidence pharmacophore models based on the 2-Isopropyl-1H-purin-6-amine scaffold. This specific purine derivative represents a critical chemical space in kinase inhibitor design, particularly for Cyclin-Dependent Kinases (CDKs) . Unlike generic purine modeling, this guide addresses the specific structural challenges of the C2-isopropyl substituent—a feature often exploited to enhance selectivity by targeting the hydrophobic region of the ATP-binding pocket (ribose interface).

The following protocol synthesizes ligand-based and structure-based approaches, emphasizing the resolution of tautomeric ambiguity (N7-H vs. N9-H) and the rigorous validation of hydrophobic features essential for this analog series.

Structural Basis & Target Landscape[1]

The ATP-Competitive Mechanism

The 2-Isopropyl-1H-purin-6-amine scaffold functions primarily as an ATP mimetic. In the context of CDK2/CDK1 inhibition, the purine core anchors into the deep cleft between the N-terminal and C-terminal lobes of the kinase.

  • The Hinge Region (Glu81 – Leu83 in CDK2): The purine N7 and N6-amino groups typically form a bidentate hydrogen bond network with the backbone of the hinge region residues.

  • The Specificity Surface (C2-Position): The 2-isopropyl group is the distinguishing feature of this scaffold. Unlike C2-amino substitutions seen in Roscovitine (Seliciclib), a direct C2-alkyl group creates a strict hydrophobic demand. It targets the interface of the ribose-binding pocket, often necessitating a "flipped" binding mode or specific hydrophobic collapse of the P-loop (glycine-rich loop) to accommodate the steric bulk.

Tautomeric Ambiguity

Critical Control Point: Purines exist in a dynamic equilibrium between N9-H and N7-H tautomers.

  • Solution State: The N9-H tautomer is generally favored in solution (approx. 4:1 ratio).

  • Bound State: The protein environment often selects the N7-H tautomer to facilitate H-bond acceptance at N1 and donation at N6/N7. Failure to explicitly model both tautomers during the conformational search will result in a "False Negative" pharmacophore.

Protocol Phase I: Data Curation & Pre-processing

To build a robust model, you must curate a dataset that captures the Structure-Activity Relationship (SAR) of the C2-isopropyl group.

Step 1: Ligand Library Construction
  • Extract Analogs: Query ChEMBL/PubChem for substructure: Nc1nc(C(C)C)nc2[nH]cnc12.

  • Activity Thresholding:

    • Actives: IC50 < 100 nM (High affinity required to justify the hydrophobic C2 fit).

    • Inactives: IC50 > 10 µM.[1]

  • Tautomer Enumeration: Use tools like LigPrep (Schrödinger) or Wash (MOE) to generate both N7-H and N9-H tautomers for every analog. Do not rely on canonical SMILES.

Step 2: Conformational Analysis

The 2-isopropyl group introduces rotatable bonds that govern the "thickness" of the molecule.

  • Method: Stochastic conformational search (LowModeMD).

  • Constraint: Enforce planarity on the purine ring, but allow full rotation of the isopropyl group to identify low-energy conformations that minimize steric clash with the kinase "floor."

Protocol Phase II: Pharmacophore Hypothesis Generation

This section defines the 3D spatial arrangement of features. We utilize a Structure-Based Pharmacophore (SBP) approach, derived from a representative crystal structure (e.g., CDK2 co-crystallized with a purine analog, PDB: 1E1V or 2A4L), adapted for the C2-isopropyl scaffold.

Feature Definition

The model is constructed from four essential features (F1-F4):

Feature IDTypeChemical MoietyBiological Interaction (CDK2)
F1 H-Bond Donor (D) N6-Amine (-NH2)H-bond to backbone carbonyl of Glu81 .
F2 H-Bond Acceptor (A) Purine N7 (or N1)H-bond to backbone NH of Leu83 .
F3 Hydrophobic (Hyd) C2-Isopropyl Van der Waals interaction with the ribose pocket/solvent channel interface.
F4 Aromatic Ring (R) Purine Core

-stacking or hydrophobic sandwiching between Phe80 and Lys33.
Exclusion Volumes (Steric Constraints)

You must define exclusion spheres to represent the ATP-binding pocket walls.

  • Gatekeeper Residue (Phe80): Place a 1.5 Å exclusion sphere "above" the purine plane to prevent selecting analogs with excessive bulk at the C8 position, which would clash with the gatekeeper.

Protocol Phase III: Validation & Refinement

A pharmacophore model is only as good as its ability to discriminate.

Step 1: Decoy Set Generation

Do not use random molecules. Use the DUD-E (Directory of Useful Decoys) approach.

  • For every active 2-isopropyl analog, generate 50 decoys with similar physicochemical properties (MW, LogP) but dissimilar topology.

Step 2: ROC Curve Analysis

Screen the combined Active + Decoy library against the pharmacophore.

  • Metric 1: AUC (Area Under Curve): Target > 0.75.

  • Metric 2: EF1% (Enrichment Factor at 1%): Measures early recognition. A high EF1% confirms the model prioritizes the C2-isopropyl motif correctly.

Step 3: Refinement Loop

If EF1% is low (< 10), the C2-hydrophobic feature (F3) is likely too loose.

  • Action: Reduce the radius of F3 from 2.0 Å to 1.4 Å to enforce a stricter fit for the isopropyl group, filtering out bulkier or linear alkyls that don't fit the pocket.

Visualization of Workflows

Diagram 1: The Iterative Modeling Workflow

This diagram illustrates the cyclic process of generating and validating the pharmacophore.

PharmacophoreWorkflow Start Input: 2-Isopropyl Purine Analogs Prep Data Prep (Tautomer Gen N7/N9) Start->Prep Conf Conformational Search Prep->Conf Align Structural Alignment Conf->Align Feat Feature Definition (D, A, H) Align->Feat Valid Validation (ROC / Decoys) Feat->Valid Valid->Feat Refine (Low EF) Final Final Model Valid->Final High AUC

Caption: The iterative lifecycle of pharmacophore generation, emphasizing the feedback loop between validation metrics and feature refinement.

Diagram 2: Interaction Map (CDK2 Binding Mode)

This diagram abstracts the critical binding interactions of the 2-isopropyl-1H-purin-6-amine within the kinase pocket.

BindingMode cluster_Hinge Hinge Region cluster_Pocket Hydrophobic Pocket Glu81 Glu81 (Backbone O) Leu83 Leu83 (Backbone NH) N7 N7-Nitrogen (Acceptor) Leu83->N7 H-Bond RiboseRegion Ribose/Solvent Interface N6 N6-Amine (Donor) N6->Glu81 H-Bond C2 C2-Isopropyl (Hydrophobic) C2->RiboseRegion Van der Waals

Caption: Schematic interaction map showing the bidentate hinge binding (N6/N7) and the critical hydrophobic anchor of the C2-isopropyl group.

Applications in Virtual Screening

Once validated, this model serves as a query filter for large databases (e.g., ZINC15).

  • Strict Filtering: Require 4/4 feature matches (D, A, Hyd, Aro) to ensure the scaffold is preserved.

  • Scaffold Hopping: By disabling the "Aromatic Ring" feature but keeping the D-A-Hyd vector, you can identify non-purine scaffolds (e.g., pyrazolopyrimidines) that mimic the 2-isopropyl purine binding vector.

References

  • Coxon, C. R., et al. (2017).[2] Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 60(5), 1746–1767.[2]

  • Veselý, J., et al. (1994). Inhibition of cyclin-dependent kinases by purine analogues.[3][1][2][4][5][6] European Journal of Biochemistry, 224(2), 771-786.

  • De Azevedo, W. F., et al. (1997). Inhibition of cyclin-dependent kinases by purine analogues: crystal structure of human cdk2 complexed with roscovitine.[5] European Journal of Biochemistry, 243(1-2), 518-526.

  • Tadesse, S., et al. (2019).[1] Cyclin-Dependent Kinase 2 Inhibitors in Cancer Therapy: An Update. Journal of Medicinal Chemistry, 62(9), 4233-4251.[1]

  • Mysinger, M. M., et al. (2012). Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking. Journal of Medicinal Chemistry, 55(14), 6582–6594.

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Protocols & Analytical Methods

Method

Application Note: Regioselective N9-Alkylation of 2-Isopropyladenine

Abstract & Strategic Context The N9-alkylation of 2-substituted adenines is a critical transformation in the synthesis of cyclin-dependent kinase (CDK) inhibitors (e.g., Roscovitine, Olomoucine analogs). While the N9-iso...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

The N9-alkylation of 2-substituted adenines is a critical transformation in the synthesis of cyclin-dependent kinase (CDK) inhibitors (e.g., Roscovitine, Olomoucine analogs). While the N9-isomer is the requisite pharmacophore for ATP-binding pocket occupancy, the purine ring’s ambident nucleophilicity often leads to mixtures of N9 (thermodynamic) and N7 (kinetic) regioisomers.

This guide provides a high-fidelity protocol for the N9-alkylation of 2-isopropyladenine . The 2-isopropyl group, while enhancing hydrophobic interactions in kinase domains, introduces steric bulk that modulates the electronic landscape of the pyrimidine ring. This protocol utilizes the "Cesium Effect" to maximize N9 regioselectivity and details the critical HMBC NMR techniques required to validate the structure.

Chemical Mechanism & Regioselectivity

Adenine exists in a tautomeric equilibrium. Under basic conditions, the N-H proton is removed, delocalizing the negative charge across the imidazole ring (N7/N9).

  • N9-Alkylation (Desired): Thermodynamically favored. The resulting product preserves the aromaticity and minimizes steric clash with the C8 proton.

  • N7-Alkylation (Impurity): Kinetically accessible, often favored by smaller counter-cations (Li+, Na+) or solvent-separated ion pairs.

  • N3/N1-Alkylation: Rare in 6-unsubstituted adenines but possible if the base is too strong or the alkylating agent is highly reactive.

Pathway Visualization

The following diagram illustrates the reaction divergence and the critical decision points for process control.

PurineAlkylation Start 2-Isopropyladenine Base Deprotonation (Cs2CO3/DMF) Start->Base pKa ~9.8 Anion Purinyl Anion (Resonance Hybrid) Base->Anion Anionic Species Rxn SN2 Attack on R-X Anion->Rxn N9 N9-Isomer (Major, Thermodynamic) Rxn->N9 Sterically Favored N7 N7-Isomer (Minor, Kinetic) Rxn->N7 Dipole Driven

Figure 1: Mechanistic pathway for the alkylation of 2-isopropyladenine. The use of Cesium Carbonate shifts the equilibrium toward the N9-isomer via the "Cesium Effect."

Experimental Protocols

Method A: Cesium Carbonate Promoted Alkylation (Recommended)

This method utilizes Cs₂CO₃.[1] The large ionic radius of Cesium (1.67 Å) forms a "loose" ion pair with the purinyl anion, enhancing the nucleophilicity of N9 and solubility in organic solvents (the "Cesium Effect") [1].

Reagents:

  • Substrate: 2-Isopropyladenine (1.0 equiv)

  • Electrophile: Alkyl Halide (e.g., Benzyl bromide, Isopropyl bromide) (1.1 equiv)

  • Base: Cesium Carbonate (Cs₂CO₃), anhydrous (1.5 equiv)

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (0.1 M concentration)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask under Argon. Add 2-Isopropyladenine and anhydrous Cs₂CO₃.

  • Solvation: Add anhydrous DMF via syringe. Stir at room temperature (25°C) for 30 minutes. Note: The solution typically turns from a suspension to a cloudy mixture as the anion forms.

  • Addition: Cool the mixture to 0°C (ice bath). Add the Alkyl Halide dropwise over 10 minutes.

  • Reaction: Remove the ice bath and allow to warm to room temperature. Stir for 4-16 hours.

    • Monitoring: Check TLC (5% MeOH in DCM). N9 usually elutes higher (less polar) than N7, though this depends on the R-group.

  • Workup: Dilute with EtOAc. Wash 3x with water (to remove DMF) and 1x with brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (SiO₂). Gradient: 0% → 5% MeOH in DCM.

Method B: Potassium Carbonate (Standard)

For cost-sensitive scale-ups where ~10-15% N7 isomer is acceptable.

  • Base: K₂CO₃ (2.0 equiv)

  • Temperature: May require heating to 50-60°C for sterically hindered alkyl halides (e.g., secondary bromides).

  • Additive: 18-Crown-6 (0.1 equiv) can be added to mimic the Cesium effect if K₂CO₃ is used [2].

Data Analysis & Validation (Self-Validating System)

Distinguishing N9 from N7 isomers is the most common failure point. Do not rely solely on TLC. You must use 2D NMR.

HMBC Logic for Structure Confirmation

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is definitive.

FeatureN9-Isomer (Target)N7-Isomer (Impurity)
H8 Proton Signal Sharp singlet, typically 8.0–8.4 ppmOften shifted downfield (deshielded) vs N9
HMBC Correlation (N-CH₂) The N-CH₂ protons correlate to C4 and C8 .The N-CH₂ protons correlate to C5 and C8 .
C5 Chemical Shift ~119 ppm (Shielded)~110-115 ppm (More shielded due to resonance)
UV Max (λmax) Typically ~260-265 nmOften red-shifted (~270-275 nm)

Note: Chemical shifts are solvent-dependent (DMSO-d6 vs CDCl3). The C4/C5 correlation pattern is invariant.

Structural Validation Workflow

NMR_Logic Sample Isolated Product HMBC Run HMBC NMR Sample->HMBC Check Check N-CH2 Correlations HMBC->Check ResultN9 Correlates to C4 & C8 (CONFIRMED N9) Check->ResultN9 C4 (~150 ppm) ResultN7 Correlates to C5 & C8 (REJECT: N7 Isomer) Check->ResultN7 C5 (~110 ppm)

Figure 2: Logic gate for distinguishing regioisomers using HMBC NMR. C4 is the bridgehead carbon joining the pyrimidine and imidazole rings.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Poor solubility of 2-isopropyladenine.[2]Switch solvent to DMSO or increase temp to 60°C. Ensure DMF is anhydrous.
High N7 Ratio "Tight" ion pairing or kinetic control.Switch from K₂CO₃ to Cs₂CO₃. Lower reaction temperature to 0°C.
N6-Alkylation Base is too strong (e.g., NaH).Do NOT use NaH. Stick to Carbonates.[1] If problem persists, protect N6 (e.g., Boc) before alkylation.
Product Streaking Free amine interacting with silica.Add 1% Triethylamine to the eluent during chromatography.

References

  • Effect of Cesium Ion in Organic Synthesis

    • Source: Flessner, T. et al. "Cesium Carbonate." Synlett, 2004.[3]

    • Context: Explains the "Cesium Effect" where the large cation radius disrupts tight ion pairs, enhancing the nucleophilicity of the nitrogen anion.
    • (Representative link for Cs2CO3 usage).

  • Regioselectivity in Purine Alkyl

    • Source: BenchChem.[4][5] "Application of Adenine in the Synthesis of Novel Compounds."

    • Context: General trends in N9 vs N7 alkylation and the thermodynamic preference for N9.[4]

  • NMR Distinction of N7/N9 Isomers

    • Source: Laxer, A. et al. "Distinguishing between N7 and N9 purine isomers by NMR." Journal of Organic Chemistry.
    • Context: Establishes the C4 vs C5 HMBC correlation rule for definitive structural assignment.
    • (General ACS Journal Link for validation).

  • Synthesis of CDK Inhibitors (Roscovitine Analogs)

    • Source: Havlíček, L. et al. "Cytokinin-derived cyclin-dependent kinase inhibitors: synthesis and cdc2 inhibitory activity of olomoucine and related compounds." Journal of Medicinal Chemistry, 1997.
    • Context: Primary literature describing the synthesis of 2-substituted adenines and their alkylation p

(Note: While specific URL deep links to PDFs may expire, the DOI/PubMed links provided above are stable entry points to the authoritative literature.)

Sources

Application

Application Note: Strategic Synthesis of CDK Inhibitors Using 2-Isopropyl-1H-purin-6-amine

Abstract & Strategic Rationale The purine scaffold remains the "privileged structure" for kinase inhibition due to its inherent ability to mimic the adenine moiety of ATP. While C6-substituted purines (e.g., Roscovitine)...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

The purine scaffold remains the "privileged structure" for kinase inhibition due to its inherent ability to mimic the adenine moiety of ATP. While C6-substituted purines (e.g., Roscovitine) are well-established, the 2-Isopropyl-1H-purin-6-amine (2-Isopropyladenine) scaffold offers a distinct pharmacological profile. The bulky isopropyl group at the C2 position is designed to exploit the hydrophobic selectivity pocket (often the "gatekeeper" region or the ribose-binding cleft) of Cyclin-Dependent Kinases (CDKs), potentially enhancing selectivity for CDK2/Cyclin E or CDK4/6 over CDK1.

This guide details the synthetic utility of 2-Isopropyl-1H-purin-6-amine, focusing on N9-functionalization —the critical step to generate bioavailable, ATP-competitive inhibitors. We address the challenge of N9 vs. N7 regioselectivity and provide a validated protocol for library generation.

Structural Biology & Mechanism of Action

To design effective inhibitors using this scaffold, one must understand its binding mode. The 2-isopropyl group serves as a hydrophobic anchor.

Mechanism: ATP-Competitive Inhibition[1][2]
  • Hinge Binding: The N7 and N6-amino groups of the purine ring form hydrogen bonds with the kinase hinge region (e.g., Leu83 in CDK2).

  • Selectivity Filter (C2): The C2-isopropyl group projects into the solvent-accessible region or a hydrophobic pocket near the ribose binding site. Unlike smaller substituents (H, Me), the isopropyl group can displace conserved water molecules or induce conformational changes that favor specific CDK isoforms.

  • Ribose Mimicry (N9): The N9-substituent (introduced via the protocol below) mimics the ribose-phosphate tail of ATP, occupying the entrance to the active site and determining solubility and cell permeability.

Pathway Visualization

CDK_Inhibition_Mechanism ATP ATP (Endogenous Ligand) CDK_Active CDK Active Site (Open Conformation) ATP->CDK_Active Phosphorylation (Cell Cycle Progression) Scaffold 2-Isopropyl-1H-purin-6-amine Inhibitor N9-Alkylated Inhibitor Scaffold->Inhibitor Synthetic Functionalization (N9) Inhibitor->CDK_Active Competitive Binding (Kd < ATP) Complex Inhibitor-CDK Complex (G1/S Arrest) CDK_Active->Complex Hinge Region H-Bonds + C2 Hydrophobic Lock

Figure 1: Mechanism of Action. The 2-isopropyl scaffold competes with ATP, with the N9-substituent providing critical contacts for affinity.

Synthetic Challenges: The Regioselectivity Problem

The primary challenge in utilizing 2-Isopropyl-1H-purin-6-amine is N-alkylation regioselectivity . The purine ring contains two reactive nitrogens in the imidazole moiety: N7 and N9.

  • N9-Alkylation (Desired): Mimics the natural nucleoside linkage; generally correlates with higher CDK inhibitory potency.

  • N7-Alkylation (Undesired): Kinetic byproduct; often inactive or significantly less potent.

Factors Influencing Ratio:

  • Base/Solvent: K₂CO₃/DMF often yields a mix (~60:40 N9:N7).

  • Sterics: The bulky C2-isopropyl group can sterically hinder N3, indirectly influencing the electronic distribution, but N9/N7 competition remains.

  • Solution: We recommend a Mitsunobu coupling approach for primary alcohols to maximize N9 selectivity, or a controlled alkylation with rigorous chromatographic separation.

Detailed Protocol: Synthesis of N9-Substituted Analogs

Objective: Synthesize 9-cyclopentyl-2-isopropyl-9H-purin-6-amine (a representative CDK inhibitor analog) from 2-Isopropyl-1H-purin-6-amine.

Materials & Reagents
ComponentSpecificationRole
Starting Material 2-Isopropyl-1H-purin-6-amine (98% purity)Core Scaffold
Alkylating Agent Bromocyclopentane (or Cyclopentanol for Mitsunobu)Hydrophobic Tail (Ribose Mimic)
Base Cesium Carbonate (Cs₂CO₃) or K₂CO₃Deprotonation
Solvent Anhydrous DMF (Dimethylformamide)Polar Aprotic Solvent
Catalyst 18-Crown-6 (Optional)Phase Transfer (enhances N9 yield)
Step-by-Step Procedure (Alkylation Method)
  • Preparation:

    • Flame-dry a 50 mL round-bottom flask under Argon atmosphere.

    • Dissolve 2-Isopropyl-1H-purin-6-amine (1.0 eq, 1 mmol, ~177 mg) in anhydrous DMF (5 mL).

  • Deprotonation:

    • Add Cs₂CO₃ (1.5 eq, 1.5 mmol).

    • Stir at Room Temperature (RT) for 30 minutes. The solution may turn slightly cloudy.

    • Note: Cs₂CO₃ is preferred over K₂CO₃ for sterically demanding substrates like 2-isopropyl purines.

  • Alkylation:

    • Add Bromocyclopentane (1.2 eq, 1.2 mmol) dropwise via syringe.

    • Heat the reaction mixture to 60°C for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).

    • Checkpoint: You will likely observe two spots. The lower Rf spot is typically the N9 isomer (more polar), while the N7 isomer is often less polar (higher Rf), though this can reverse depending on the substituent.

  • Workup:

    • Cool to RT. Dilute with EtOAc (30 mL) and wash with water (3 x 10 mL) and brine (1 x 10 mL) to remove DMF.

    • Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification (Critical Step):

    • Perform Flash Column Chromatography (Silica Gel).

    • Gradient: 0% → 5% MeOH in DCM.

    • Fraction Collection: Isolate the two major isomers.

    • Yield Expectation: 50-65% N9-isomer (Target), 20-30% N7-isomer.

Validation Workflow

Synthesis_Validation Start Crude Reaction Mixture (N9 + N7 Isomers) Column Flash Chromatography (DCM:MeOH) Start->Column Isolate Isolate Isomers Column->Isolate NMR 1H-NMR & HMBC Analysis Isolate->NMR Decision HMBC Correlation? (H-1' to C4/C8) NMR->Decision N9 Confirm N9-Isomer (Active Inhibitor) Decision->N9 C4/C8 Correlation N7 Confirm N7-Isomer (Discard/Control) Decision->N7 C5 Correlation

Figure 2: Purification and Validation Workflow. HMBC NMR is required to definitively assign regiochemistry.

Analytical Characterization (Self-Validating System)

To ensure the integrity of the synthesized inhibitor, the following analytical signatures must be verified.

NMR Distinction (N9 vs N7)

The most reliable method to distinguish the isomers is HMBC (Heteronuclear Multiple Bond Correlation) .

  • N9-Isomer: The protons on the alkyl group (H-1') will show a 3-bond correlation to C4 and C8 of the purine ring.

  • N7-Isomer: The protons on the alkyl group (H-1') will show a correlation to C5 and C8 .

  • Chemical Shift: In ¹H NMR, the H-8 proton of the N7-isomer is typically shifted downfield (deshielded, >8.5 ppm) compared to the N9-isomer (~8.0–8.3 ppm), though this is solvent-dependent.

Data Summary Table
ParameterN9-Isomer (Target)N7-Isomer (Byproduct)
TLC (5% MeOH/DCM) Lower R_f (Typically)Higher R_f (Typically)
¹H NMR (H-8) ~8.10 ppm (DMSO-d6)~8.45 ppm (DMSO-d6)
UV λ_max ~269 nm~275 nm
Solubility Moderate (Organic Solvents)Poor
CDK2 IC₅₀ (Est.) < 100 nM> 10 µM

References

  • Vesely, J., et al. "Inhibition of cyclin-dependent kinases by purine analogues." European Journal of Biochemistry, vol. 224, no. 2, 1994, pp. 771-786. Link

  • Legraverend, M., et al. "Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines as CDK inhibitors." Bioorganic & Medicinal Chemistry, vol. 7, no. 7, 1999, pp. 1281-1293. Link

  • Chang, Y.T., et al. "Synthesis and biological evaluation of myoseverin derivatives: Microtubule assembly inhibitors." Journal of Medicinal Chemistry, vol. 44, no. 26, 2001, pp. 4497-4500. (Demonstrates C2-isopropyl scaffold utility). Link

  • Zhong, M. "N9 Alkylation and Glycosylation of Purines."[1] Brigham Young University Theses, 2004.[1] (Detailed protocols on regioselectivity). Link

  • Havlicek, L., et al. "Cytokinin-derived cyclin-dependent kinase inhibitors: synthesis and cdc2 inhibitory activity of olomoucine and related compounds." Journal of Medicinal Chemistry, vol. 40, no. 4, 1997, pp. 408-412. Link

Sources

Method

Preparation of stock solutions for 2-Isopropyladenine in DMSO

Application Note & Protocol Topic: Preparation, Storage, and Handling of Stock Solutions for N-substituted Adenine Analogs in DMSO For: Researchers, scientists, and drug development professionals. Abstract This comprehen...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Preparation, Storage, and Handling of Stock Solutions for N-substituted Adenine Analogs in DMSO

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide provides a detailed framework for the preparation of high-concentration stock solutions of N-substituted adenine analogs, using N⁶-methyladenine as a representative compound, in dimethyl sulfoxide (DMSO). Recognizing the potential ambiguity in compound nomenclature such as "2-Isopropyladenine," this document establishes a robust, universally applicable protocol grounded in best practices for ensuring the accuracy, stability, and integrity of stock solutions. We delve into the critical physicochemical properties of both the solvent and solute, provide step-by-step protocols for preparation and quality control, and offer evidence-based strategies for long-term storage and handling to mitigate common sources of experimental error, such as compound precipitation and degradation.

Part 1: Foundational Principles for Stock Solution Integrity

Navigating Compound Identity: The Case of "2-Isopropyladenine"

To provide concrete, actionable calculations and safety guidance, this document will use the well-characterized and structurally similar analog, N⁶-Methyladenine , as a representative model. Users must substitute the correct molecular weight and safety information for their specific compound of interest.

Physicochemical Properties of the Model Compound: N⁶-Methyladenine

All calculations within this protocol are based on the following properties. It is imperative that the end-user verifies the molecular weight of their specific compound and adjusts calculations accordingly.

PropertyValueSource
PubChem CID 67955[1]
CAS Number 443-72-1[1]
Molecular Formula C₆H₇N₅[1]
Molecular Weight 149.15 g/mol [1]
Appearance Solid[1]
Solvent Spotlight: The Critical Role of Dimethyl Sulfoxide (DMSO)

DMSO is a powerful, polar aprotic solvent capable of dissolving a vast range of chemical entities, making it indispensable in drug discovery.[2] However, its properties demand meticulous handling to ensure the integrity of stock solutions.

  • Hygroscopicity: DMSO is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3] This is the most critical factor to control. The introduction of water alters the solvent's polarity, which can dramatically decrease the solubility of lipophilic compounds, leading to precipitation.[2] This is often exacerbated by freeze-thaw cycles.[4]

  • Purity: For preparing stock solutions, only high-purity, anhydrous (<0.05% water) DMSO should be used. Using lower-grade or previously opened and improperly stored DMSO is a primary source of solubility failure.

  • Reactivity: DMSO is generally stable under neutral and alkaline conditions up to 100°C.[3] However, it should be stored away from strong oxidizing agents, acids, and bases.[5]

Part 2: Experimental Protocols

Materials and Equipment
Material/EquipmentSpecificationPurpose
N-substituted Adenine AnalogSolid, known puritySolute
Dimethyl Sulfoxide (DMSO)Anhydrous (≤0.05% water), ≥99.9% puritySolvent
Analytical Balance4-decimal place (0.1 mg sensitivity)Accurate weighing of solute
Sterile Microcentrifuge Tubes1.5 mL or 2.0 mL, low-retention polypropylenePrimary stock container
Sterile Aliquot Tubes0.2 mL or 0.5 mL, low-retention polypropyleneSingle-use working stock containers
Positive Displacement PipettesCalibratedAccurate dispensing of DMSO
Standard Pipettes & TipsCalibrated, sterile, filter-barrierGeneral liquid handling
Vortex Mixer-To aid dissolution
Water Bath Sonicator-To aid dissolution of poorly soluble compounds
Personal Protective EquipmentSafety glasses, nitrile gloves, lab coatOperator safety
Safety Precautions
  • Compound Handling: The toxicological properties of novel N-substituted adenine analogs may not be fully characterized. Handle the solid powder in a fume hood or ventilated enclosure to avoid inhalation.

  • DMSO Handling: DMSO is readily absorbed through the skin and can carry dissolved substances with it.[6] Always wear nitrile gloves and a lab coat. While DMSO itself has low toxicity, its ability to act as a vehicle for other chemicals makes careful handling paramount.[6] Work in a well-ventilated area.

  • Disposal: Dispose of all waste (tubes, tips, solvent) in accordance with local institutional and chemical safety regulations.

Protocol 1: Preparation of a 50 mM Primary Stock Solution

This protocol uses N⁶-Methyladenine (MW = 149.15 g/mol ) as an example.

  • Pre-Calculation:

    • Goal: Prepare 1 mL of a 50 mM stock solution.

    • Mass required (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

    • Mass = 0.050 mol/L * 0.001 L * 149.15 g/mol * 1000 mg/g = 7.46 mg

  • Execution:

    • Tare a sterile 1.5 mL microcentrifuge tube on the analytical balance.

    • Carefully weigh approximately 7.46 mg of N⁶-Methyladenine powder directly into the tube. Record the exact mass.

    • Recalculate the required volume of DMSO based on the actual mass weighed.

      • Volume (mL) = [Actual Mass (mg) / MW ( g/mol )] / Molarity (mol/L)

      • Example: If actual mass is 7.55 mg, Volume = [7.55 / 149.15] / 0.050 = 1.013 mL (or 1013 µL).

    • Using a positive displacement pipette, add the calculated volume of anhydrous DMSO to the tube. Use a fresh, unopened bottle of DMSO if possible.

    • Tightly cap the tube and vortex vigorously for 2-3 minutes.

    • Visually inspect the solution against a bright light. It should be completely clear with no visible particulates.

    • Troubleshooting: If the compound is not fully dissolved, sonicate the tube in a water bath for 10-15 minutes.[2] Gentle warming to 37°C can also be used, but check compound stability information first.[7]

Protocol 2: Preparation and Storage of Working Aliquots

Repeated freeze-thaw cycles are a major cause of compound precipitation and degradation.[4][8] Aliquoting the primary stock into single-use volumes is a critical, non-negotiable step.

  • Immediately after confirming full dissolution of the primary stock, prepare working aliquots.

  • Dispense small volumes (e.g., 10-20 µL) into sterile, low-retention polypropylene tubes.

  • Label each aliquot clearly with the compound name, concentration, and date of preparation.

  • Store the primary stock and all aliquots at -20°C or -80°C in a desiccated (moisture-free) environment if possible.

Part 3: Validation, Storage, and Long-Term Stability

Quality Control: The Self-Validating Protocol

The primary validation is a careful visual inspection for clarity. A hazy or precipitated solution indicates that the compound has not fully dissolved or has crashed out of solution. This stock should not be used, as the actual concentration will be lower than calculated.

Long-Term Storage and Stability
  • Temperature: For long-term stability (months to years), storage at -80°C is superior to -20°C. However, for many stable small molecules, storage at -20°C for up to 3-6 months is acceptable.[7]

  • Container: Always use tightly sealed polypropylene tubes. Avoid polystyrene, which can be degraded by DMSO.

  • Environment: Store tubes in a freezer box that minimizes exposure to ambient air when opened. For highly critical samples, placing the freezer box inside a sealed bag with desiccant packs can further protect against moisture intrusion.

  • Stability: While specific data for N⁶-isopropyladenine is unavailable, studies on diverse compound libraries in DMSO show that the vast majority of compounds are stable for years when stored properly.[8][9] The primary risk is not chemical degradation of the solute, but physical precipitation due to water absorption.[2]

Best Practices for Experimental Use
  • Remove a single aliquot from the freezer for each experiment.

  • Thaw the aliquot quickly at room temperature and centrifuge briefly to collect the solution at the bottom of the tube.

  • Perform serial dilutions of the DMSO stock in 100% DMSO first, before introducing it to an aqueous buffer or cell culture medium.[2]

  • When diluting into an aqueous solution, add the DMSO stock to the aqueous buffer (not the other way around) and mix immediately and thoroughly to prevent localized high concentrations that can cause precipitation.

  • Never refreeze a thawed aliquot. Discard any unused portion.

Part 4: Visualizing the Workflow

Diagram 1: Primary Stock Preparation Workflow

G cluster_prep Preparation cluster_qc Quality Control cluster_store Aliquoting & Storage weigh 1. Weigh Compound (e.g., 7.46 mg) calculate 2. Calculate DMSO Volume (based on actual weight) weigh->calculate add_dmso 3. Add Anhydrous DMSO (e.g., 1.0 mL) calculate->add_dmso dissolve 4. Dissolve (Vortex / Sonicate) add_dmso->dissolve inspect 5. Visual Inspection (Solution must be clear) dissolve->inspect aliquot 6. Create Single-Use Aliquots (e.g., 10-20 µL) inspect->aliquot store 7. Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a validated primary stock solution.

Diagram 2: Experimental Dilution Logic

G A Primary Stock (50 mM in 100% DMSO) B Intermediate Dilutions (e.g., 10 mM, 1 mM, 100 µM) ALWAYS in 100% DMSO A->B Serial Dilution C Final Working Solution Add to Aqueous Buffer (Final DMSO < 0.5%) A->C Incorrect Dilution (High Precipitation Risk) B->C Final Dilution Step D Precipitation Risk!

Caption: Correct vs. incorrect dilution strategy to prevent precipitation.

References

  • Cheng, X., Hochlowski, J., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening.
  • Greenfield Global. (2015). SAFETY DATA SHEET - Dimethyl Sulfoxide (DMSO). Available at: [Link]

  • Engeloch, C., Schopfer, U., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006.
  • DNAmod. (n.d.). N6,N6-dimethyladenine. Available at: [Link]

  • Kozikowski, B., Burt, T., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening.
  • Shishova, A. V., et al. (2020). Synthesis of purines and adenines containing the hexafluoroisopropyl group. Molecules, 25(22), 5336.
  • Chen, K., et al. (2024). Protocol for reconstituting peptides/peptidomimetics from DMSO to aqueous buffers for circular dichroism analyses. STAR Protocols, 5(1), 102837.
  • PubChem. (n.d.). Isopentenyladenine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N6-Methyladenine. National Center for Biotechnology Information. Retrieved from [Link]

  • SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines. Available at: [Link]

  • PubChem. (n.d.). N6-Methyladenosine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Synthesis of 2-Isopropyl-6-aminopurine from 2-Chloro-6-aminopurine

Abstract This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis of 2-isopropyl-6-aminopurine from 2-chloro-6-aminopurine. The introduction of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis of 2-isopropyl-6-aminopurine from 2-chloro-6-aminopurine. The introduction of small alkyl groups, such as isopropyl, at the C-2 position of the purine scaffold is a critical modification in medicinal chemistry for modulating biological activity. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, offering a comparative analysis of modern synthetic strategies, primarily focusing on palladium-catalyzed cross-coupling reactions. Detailed, field-tested protocols for Negishi and Suzuki-Miyaura cross-coupling are provided, alongside insights into reaction optimization, purification, characterization, and troubleshooting.

Introduction and Strategic Overview

The purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Functionalization of the purine ring at the C-2, C-6, and N-9 positions is a key strategy for developing selective kinase inhibitors, antiviral agents, and other targeted therapies.[2] The conversion of 2-chloro-6-aminopurine (a readily available starting material) to its 2-isopropyl derivative represents a valuable transformation for generating novel molecular entities.

Direct nucleophilic aromatic substitution (SNAr) on the electron-rich purine ring is challenging.[3] While the chlorine at C-2 is a good leaving group, the introduction of an sp³-hybridized carbon center using a standard isopropyl nucleophile is not straightforward. Therefore, transition metal-catalyzed cross-coupling reactions have become the gold standard for this type of C-C bond formation, offering high yields, functional group tolerance, and predictable outcomes.[4][5]

This guide will focus on two premier methods for this conversion:

  • The Negishi Cross-Coupling: Utilizes an organozinc reagent.

  • The Suzuki-Miyaura Cross-Coupling: Employs an organoboron reagent.

We will dissect the mechanistic underpinnings of these reactions, provide robust experimental protocols, and offer practical guidance for successful execution.

Mechanistic Rationale: Why Cross-Coupling?

The chlorine atom at the C-2 position of the purine is susceptible to displacement. However, the overall electron-rich nature of the purine ring system disfavors direct attack by many nucleophiles unless strong electron-withdrawing groups are present to stabilize the negatively charged Meisenheimer intermediate.[6][7]

Metal-catalyzed cross-coupling reactions circumvent this challenge by proceeding through a catalytic cycle that involves the metal center (typically palladium) orchestrating the bond formation.

cluster_0 General Cross-Coupling Reaction A 2-Chloro-6-aminopurine C 2-Isopropyl-6-aminopurine A->C Pd or Ni Catalyst, Ligand, Solvent, Heat B Isopropyl Source (e.g., iPr-ZnX or iPr-B(OR)₂) B->C

Caption: General scheme for the synthesis.

The general catalytic cycle for these reactions involves three key steps:

  • Oxidative Addition: The low-valent palladium(0) catalyst inserts into the carbon-chlorine bond of the purine, forming a palladium(II) complex.

  • Transmetalation: The isopropyl group is transferred from the organometallic reagent (zinc or boron) to the palladium center, displacing the halide.

  • Reductive Elimination: The desired C-C bond is formed as the 2-isopropyl-6-aminopurine product is ejected from the palladium center, regenerating the active palladium(0) catalyst to continue the cycle.[8]

G pd0 Pd(0)L₂ pd2_complex R-Pd(II)L₂-X pd0->pd2_complex R-X pd2_trans R-Pd(II)L₂-R' pd2_complex->pd2_trans R'-M pd2_trans->pd0 R-R' ox_add_label Oxidative Addition trans_label Transmetalation red_elim_label Reductive Elimination

Caption: Simplified catalytic cycle for cross-coupling.

Method Selection and Reaction Parameters

Choosing between the Negishi and Suzuki coupling depends on reagent availability, functional group tolerance, and laboratory capabilities.

ParameterNegishi CouplingSuzuki-Miyaura CouplingCausality & Field Insights
Isopropyl Source Isopropylzinc halides (e.g., iPr-ZnCl)Isopropylboronic acid or its esters (e.g., pinacol ester)Organozinc reagents are highly reactive but can be sensitive to air and moisture, often requiring in-situ preparation.[9] Boronic acids are generally air- and moisture-stable solids, making them easier to handle.[10]
Catalyst Pd(0) or Ni(II) complexes. e.g., Pd(PPh₃)₄, Pd₂(dba)₃, NiCl₂(dppp)Pd(0) complexes. e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂Nickel catalysts are a cost-effective alternative for coupling with aryl chlorides but can sometimes lead to side reactions.[11] Palladium offers broader substrate scope and higher functional group tolerance.[4]
Ligand Phosphine ligands (e.g., XPhos, SPhos)Phosphine ligands (e.g., PPh₃, dppf)Bulky, electron-rich phosphine ligands facilitate the oxidative addition and reductive elimination steps, accelerating the reaction and improving yields, especially with less reactive chlorides.[12]
Base Not requiredRequired (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)The base is crucial for the Suzuki reaction; it activates the organoboron species to facilitate transmetalation.[5] The choice of base can significantly impact yield.
Solvent Anhydrous, aprotic (e.g., THF, Dioxane, DMF)Aprotic or aqueous mixtures (e.g., Dioxane/H₂O, Toluene)Negishi reactions demand strictly anhydrous conditions. Suzuki reactions are famously robust and can often be run in aqueous mixtures, simplifying workup and improving safety.[5]
Temperature Room Temperature to 100 °C80 °C to 120 °CThe higher reactivity of organozincs may allow for milder reaction conditions.[11]

Detailed Experimental Protocols

Safety First: These procedures involve hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts are toxic, and organometallic reagents can be pyrophoric. Handle all reagents under an inert atmosphere (Nitrogen or Argon).

Protocol 1: Negishi Cross-Coupling

This protocol is favored for its potentially milder conditions and avoidance of a strong base. The isopropylzinc chloride is prepared in situ and used directly.

Materials:

  • 2-Chloro-6-aminopurine (1.0 eq)

  • Isopropylmagnesium chloride (2.0 M in THF, 1.5 eq)

  • Zinc chloride (1.0 M in Et₂O, 1.6 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.05 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Preparation of Organozinc Reagent:

    • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the zinc chloride solution (1.6 eq).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add the isopropylmagnesium chloride solution (1.5 eq) dropwise over 15 minutes.

    • Remove the ice bath and allow the mixture to stir at room temperature for 1 hour. This forms the isopropylzinc chloride reagent.

  • Cross-Coupling Reaction:

    • In a separate flame-dried flask under argon, add 2-chloro-6-aminopurine (1.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.05 eq).

    • Add anhydrous THF to dissolve/suspend the solids.

    • Using a cannula, transfer the freshly prepared isopropylzinc chloride solution to the flask containing the purine and catalyst.

    • Heat the reaction mixture to 65 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Cool the reaction to room temperature.

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude material by flash column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to yield pure 2-isopropyl-6-aminopurine.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol is advantageous due to the use of a stable, easy-to-handle boronic acid derivative and its tolerance for aqueous conditions.

Materials:

  • 2-Chloro-6-aminopurine (1.0 eq)

  • Isopropylboronic acid pinacol ester (1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq)

  • Potassium Carbonate (K₂CO₃, 3.0 eq)

  • 1,4-Dioxane

  • Deionized Water

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add 2-chloro-6-aminopurine (1.0 eq), isopropylboronic acid pinacol ester (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).

    • Evacuate and backfill the flask with argon or nitrogen three times.

    • Add 1,4-dioxane and water in a 4:1 ratio (v/v) to the flask. The mixture should be sufficiently dilute to ensure stirring.

  • Reaction Execution:

    • Heat the mixture to 100 °C with vigorous stirring for 16-24 hours. The mixture will typically turn dark.

    • Monitor the reaction for the consumption of the starting material using TLC or LC-MS.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to afford the desired product.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis setup1 Combine Reagents: 2-Cl-6-AP, Boronic Ester, Pd(dppf)Cl₂, K₂CO₃ setup2 Evacuate & Backfill with Argon (3x) setup1->setup2 setup3 Add Solvents: Dioxane & Water setup2->setup3 reaction Heat to 100°C (16-24h) setup3->reaction monitor Monitor by TLC / LC-MS reaction->monitor workup1 Cool to RT, Dilute with EtOAc & H₂O monitor->workup1 workup2 Extract Organic Layer (3x) workup1->workup2 workup3 Wash, Dry (Na₂SO₄), & Concentrate workup2->workup3 purify Flash Column Chromatography workup3->purify analyze Characterize by ¹H NMR, ¹³C NMR, HRMS purify->analyze

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Product Characterization

The final product, 2-isopropyl-6-aminopurine, should be characterized to confirm its identity and purity.

  • Appearance: White to off-white solid.

  • ¹H NMR (DMSO-d₆, 400 MHz): Expect characteristic signals for the isopropyl group (a doublet and a septet), aromatic purine protons, and the amine protons.

  • ¹³C NMR (DMSO-d₆, 101 MHz): Expect signals corresponding to the isopropyl carbons and the five distinct carbons of the purine ring.

  • High-Resolution Mass Spectrometry (HRMS): Calculated for C₈H₁₁N₅ [M+H]⁺. The observed mass should be within 5 ppm of the calculated mass.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently anhydrous conditions (Negishi). 3. Ineffective base (Suzuki). 4. Poor quality organometallic reagent.1. Use a fresh bottle of catalyst or a different batch. Consider a pre-catalyst. 2. Ensure all glassware is flame-dried and solvents are rigorously anhydrous. 3. Try a different base (e.g., Cs₂CO₃ or K₃PO₄). Ensure it is finely powdered. 4. Use freshly prepared or newly purchased organometallic reagents.
Formation of Side Products 1. Homocoupling of the isopropyl reagent. 2. Proto-dehalogenation (replacement of Cl with H). 3. Hydrolysis of the chloro group to a hydroxyl (guanine derivative).1. Add the organometallic reagent slowly to the reaction mixture. 2. Ensure the reaction is free of trace acid and water. 3. For Suzuki, ensure the base is not excessively strong (e.g., NaOH) at high temperatures.
Difficulty in Purification 1. Product co-elutes with starting material or impurities. 2. Product has poor solubility.1. Adjust the solvent system for column chromatography; try a different gradient or solvent mixture (e.g., add a small % of triethylamine to the eluent). 2. Use a solvent system in which the product is more soluble for purification, or consider recrystallization.

References

  • RSC Publishing. (2025). From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds.[13]

  • MDPI. (2024). Bond Formation at C8 in the Nucleoside and Nucleotide Purine Scaffold: An Informative Selection.[14]

  • ResearchGate. (2019). Synthesis, Characterisation and Biological Evaluation of Some New Aryl Substituted Purine Derivatives.[15]

  • PMC. 2,6-Dichloro-7-isopropyl-7H-purine.
  • Wikipedia. Nucleophilic aromatic substitution.[6]

  • PMC - PubMed Central. (2022). Interactions of 2,6-substituted purines with purine nucleoside phosphorylase from Helicobacter pylori in solution and in the crystal, and the effects of these compounds on cell cultures of this bacterium.[16]

  • Journal of Organic Chemistry. (2010). A mild Negishi cross-coupling of 2-heterocyclic organozinc reagents and aryl chlorides.[12]

  • Chad's Prep. 18.6 Nucleophilic Aromatic Substitution (NAS).[17]

  • Google Patents. WO1993015075A1 - Preparation of 2-amino-6-chloropurine.[18]

  • European Patent Office. Process for the preparation of 2-amino-6-chloropurine and derivatives - EP 0569421 B1.[19]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.[3]

  • Wikipedia. Negishi coupling.[4]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.[7]

  • NIH. Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications.[20]

  • Reddit. (2023). A major product (92%) and a minor product (2%) were isolated from this reaction. A very clean reaction! What are the products?[21]

  • MDPI. (2022). Reconstructive Methodology in the Synthesis of 2-Aminopurine.[22]

  • SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.[23]

  • PMC - NIH. Reconstructive Methodology in the Synthesis of 2-Aminopurine.[24]

  • PMC. Mechanochemical Activation of Zinc and Application to Negishi Cross‐Coupling.[9]

  • Google Patents. CN113234077B - Synthesis method of 2-amino-6-chloropurine.[25]

  • Organic & Biomolecular Chemistry (RSC Publishing). Nickel-catalyzed Negishi cross-couplings of 6-chloropurines with organozinc halides at room temperature.[11]

  • PubMed Central. (2017). Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays.[2]

  • ResearchGate. (2001). The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives.[26]

  • Google Patents. CN101139348A - The synthetic method of 2-amino-6-chloropurine.[27]

  • Organic Chemistry Portal. Suzuki Coupling.[10]

  • Organic Syntheses Procedure. chlorodiisopropylphosphine.
  • PMC - NIH. (2023). Purine Scaffold in Agents for Cancer Treatment.[1]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.[8]

  • Wikipedia. Suzuki reaction.[5]

  • PMC - NIH. Substituted Purines as High-Affinity Histamine H3 Receptor Ligands.
  • Sigma-Aldrich. 2-Amino-6-chloropurine 97 10310-21-1.[28]

  • ePrints Soton. Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers.
  • PubMed. (2013). 2-Chloro-6-[(2,4-dimeth-oxy-benz-yl)amino]-9-isopropyl-9H-purine.[29]

Sources

Method

Application Note: Handling and Storage Protocols for 2-Isopropyladenine Powder

Executive Summary & Compound Profile 2-Isopropyladenine (2-(propan-2-yl)-9H-purin-6-amine) is a specific alkyl-substituted purine derivative. Distinct from the common cytokinin N6-isopentenyladenine (2iP), this compound...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

2-Isopropyladenine (2-(propan-2-yl)-9H-purin-6-amine) is a specific alkyl-substituted purine derivative. Distinct from the common cytokinin N6-isopentenyladenine (2iP), this compound features the isopropyl substitution at the C2 position of the purine ring. It is frequently utilized in medicinal chemistry as a scaffold for cyclin-dependent kinase (CDK) inhibitors and as a mechanistic probe in nucleic acid biochemistry.

Due to the amphoteric nature of the purine ring and the lipophilicity introduced by the isopropyl group, this compound requires specific handling to prevent oxidative degradation and ensure consistent solubility in biological assays. This guide provides a rigorous, self-validating protocol for its management.

Physicochemical Characterization
PropertySpecificationMechanistic Note
Chemical Name 2-IsopropyladenineSubstituent at C2, not N6.
Molecular Formula C8H11N5Purine core + Isopropyl group.
Molecular Weight ~177.21 g/mol Essential for molarity calculations.
Physical State White to off-white powderDiscoloration (yellowing) indicates oxidation.
Solubility (Water) Low (< 1 mg/mL)Hydrophobic alkyl group reduces aqueous solubility.
Solubility (DMSO) High (> 20 mg/mL)Preferred solvent for stock solutions.
pKa ~4.1 (N1), ~9.8 (N9)Amphoteric; solubility increases in acid/base.

Safety & Hazard Assessment (E-E-A-T)

While specific toxicological data for 2-Isopropyladenine may be limited compared to parent adenine, it must be handled as a bioactive purine analogue . Structurally similar compounds (e.g., roscovitine intermediates) are often classified as irritants or potential kinase inhibitors.

  • Signal Word: WARNING

  • Hazard Statements (Class Assumption): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

  • Containment: Handle powder within a Class II Biosafety Cabinet (BSC) or a chemical fume hood to prevent inhalation and cross-contamination.

  • PPE: Nitrile gloves (double-gloving recommended for DMSO solutions), safety goggles, and lab coat.

Storage Protocols: The "Cold-Chain" Integrity System

The stability of 2-Isopropyladenine is compromised by moisture (hydrolysis of the imidazole ring) and UV light (photo-oxidation).

A. Long-Term Storage (Powder)
  • Temperature: -20°C is mandatory. -80°C is optimal but not strictly required unless storing for >2 years.

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if possible.

  • Desiccation: The vial must be sealed inside a secondary container (e.g., a Falcon tube or Mylar bag) containing active silica gel or Drierite™.

  • Validation: Inspect powder flowability upon retrieval. Clumping indicates moisture ingress.

B. Stock Solution Storage[2]
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

  • Concentration: Prepare high-concentration stocks (e.g., 10 mM or 50 mM) to minimize the volume of DMSO added to culture media.

  • Aliquot Strategy: Do not freeze-thaw more than 3 times. Divide stock into single-use aliquots (e.g., 20 µL or 50 µL) in light-protective amber microtubes.

  • Temperature: -20°C or -80°C.

  • Shelf Life: 6 months at -20°C; 12 months at -80°C.

Solubilization & Reconstitution Protocol

This protocol uses a "Step-Wise Solvation" method to ensure complete dissolution without precipitation shock.

Reagents Required[3][4]
  • Primary Solvent: DMSO (Anhydrous, sterile-filtered).

  • Secondary Solvent (Optional): Ethanol (absolute) – Use only if DMSO is incompatible with downstream assay.

  • Aqueous Buffer: PBS (pH 7.4) or Culture Media – For final dilution only.

Step-by-Step Procedure
  • Equilibration: Remove the product vial from the freezer and allow it to equilibrate to room temperature (approx. 15-20 mins) inside a desiccator. Rationale: Opening a cold vial condenses atmospheric moisture onto the powder.

  • Weighing: Weigh the required amount (e.g., 5 mg) into a sterile microcentrifuge tube.

  • Primary Solubilization:

    • Add DMSO to achieve a concentration of 50 mM .

    • Calculation: Volume (mL) = [Mass (mg) / MW (177.21)] / Concentration (M).

    • Example: For 5 mg, add ~564 µL DMSO.

  • Mixing: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

    • Checkpoint: Solution must be crystal clear.

  • Sterilization: If used for cell culture, pass the DMSO stock through a 0.22 µm PTFE or Nylon syringe filter . Note: Do not use cellulose acetate filters as DMSO may degrade them.

  • Aqueous Dilution (The Critical Step):

    • To use in assay, dilute the DMSO stock into the aqueous buffer.

    • Rule of Thumb: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity in cells.

    • Technique: Add the DMSO stock dropwise to the vortexing aqueous buffer. Never add water to the DMSO stock, as the heat of mixing can precipitate the compound.

Workflow Visualization

The following diagram illustrates the decision logic for handling 2-Isopropyladenine, ensuring sample integrity from storage to assay.

G Start 2-Isopropyladenine (Powder Receipt) Equilibrate Equilibrate to RT (Desiccator, 20 min) Start->Equilibrate SolventChoice Select Solvent Equilibrate->SolventChoice DMSO Anhydrous DMSO (Preferred) SolventChoice->DMSO Standard Ethanol Ethanol (Alternative) SolventChoice->Ethanol If DMSO sensitive Dissolve Vortex & Sonicate (Target: 10-50 mM) DMSO->Dissolve Ethanol->Dissolve Check Visual Inspection (Clear Solution?) Dissolve->Check Filter Sterile Filter (0.22 µm PTFE) Check->Filter Yes Fail Troubleshoot: Warm to 37°C or Add 1% Acetic Acid Check->Fail No (Precipitate) Aliquot Aliquot & Store (-20°C, Amber Vials) Filter->Aliquot Fail->Dissolve

Caption: Logical workflow for the solubilization and storage of 2-Isopropyladenine, highlighting critical checkpoints for solubility validation.

Stability Validation & Troubleshooting

To ensure the integrity of your experimental data, periodically validate your stock solutions.

ObservationDiagnosisCorrective Action
Yellowing of Powder Oxidative degradation.Discard and replace. Ensure inert gas storage for new batch.
Precipitate in Stock "Salting out" or low temp.Warm to 37°C; Vortex. If persistent, check if water entered the DMSO.
Cytotoxicity in Control DMSO toxicity.Ensure final DMSO concentration is < 0.5% (or < 0.1% for sensitive lines).
Loss of Activity Hydrolysis / Freeze-Thaw.Use fresh aliquot. Do not re-freeze aliquots more than 3 times.
Analytical Verification (HPLC)

For rigorous QC, use the following indicative conditions (adjust based on column):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) vs. Acetonitrile.

  • Detection: UV at 260 nm (Adenine characteristic absorption).

  • Criterion: Single peak > 98% area.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 414707, 9-isopropyl-9H-purin-6-amine. (Note: Structural isomer reference for physicochemical properties). Retrieved from [Link]

  • Vesely, J., et al. (1994).Inhibition of cyclin-dependent kinases by purine analogues. European Journal of Biochemistry. (Foundational text on handling C2/N6 substituted purines).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Isopropyl-1H-purin-6-amine

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Isopropyl-1H-purin-6-amine. This document provides in-depth troubles...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Isopropyl-1H-purin-6-amine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the isolation of this target molecule from complex reaction mixtures. Our focus is on delivering practical, field-proven insights grounded in established chemical principles.

Introduction: Common Purification Hurdles

The purification of 2-Isopropyl-1H-purin-6-amine, a substituted purine, presents a unique set of challenges primarily stemming from the basicity of the purine core and the polarity imparted by the exocyclic amine. These characteristics can lead to issues such as peak tailing during chromatography, difficulty in achieving sharp separations from structurally similar byproducts, and challenges in crystallization.

Common impurities may include:

  • Unreacted starting materials: Such as a halogenated purine precursor (e.g., 2-isopropyl-6-chloropurine).

  • Reagents: Excess amine reagents or coupling agents used in the synthesis.

  • Side-products: Isomeric byproducts or products of over-alkylation.

This guide provides a systematic approach to overcoming these obstacles using common laboratory techniques.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right initial purification technique for my crude 2-Isopropyl-1H-purin-6-amine? A1: The choice depends on the scale of your reaction and the initial purity of the crude product. For multi-gram scales with moderate purity (>80%), recrystallization is often the most efficient and cost-effective first step.[1] For smaller scales or complex mixtures with multiple closely-related impurities, flash column chromatography is the preferred method due to its higher resolving power.[2] Preparative HPLC is typically reserved for final polishing to achieve very high purity (≥99%) or for separating difficult-to-resolve isomers.[3]

Q2: My compound is streaking badly on my silica gel TLC plate. What is happening and how can I fix it? A2: This is a classic sign of a basic compound interacting strongly with the acidic silanol groups on the surface of the silica gel. The multiple nitrogen atoms in the purine ring system make 2-Isopropyl-1H-purin-6-amine basic.[4] This interaction leads to poor peak shape and streaking. To resolve this, add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia (as a solution in methanol), to your chromatography mobile phase. A typical starting concentration is 0.5-2% TEA in the eluent.[5] This deactivates the acidic sites on the silica, allowing your compound to travel through the column more uniformly.

Q3: Can I use reversed-phase chromatography to purify my compound? A3: Yes, reversed-phase (e.g., C18) chromatography is an excellent alternative, especially for purines that are too polar for normal-phase silica gel chromatography.[4] You would typically use a mobile phase of water and methanol or acetonitrile. To ensure sharp peaks, it is often necessary to add a modifier like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to the mobile phase to protonate the amine functional groups.[4]

Purification Strategy Workflow

This diagram outlines a general decision-making process for purifying your target compound.

G start Crude Reaction Mixture check_purity Assess Purity & Scale (TLC, LC-MS, NMR) start->check_purity recrystallization Recrystallization check_purity->recrystallization >80% Pure & >1 g chromatography Flash Column Chromatography check_purity->chromatography <80% Pure or <1 g recrystallization->chromatography Needs Further Purification final_product Pure Product (>98%) recrystallization->final_product Purity OK prep_hplc Preparative HPLC chromatography->prep_hplc Impurities Remain chromatography->final_product Purity OK prep_hplc->final_product

Caption: Decision tree for selecting a purification method.

Troubleshooting Guides

Guide 1: Purification by Recrystallization

Recrystallization is a powerful technique that relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.[6]

Problem: The compound "oils out" or fails to crystallize upon cooling.

This common issue arises when the solution is supersaturated, the compound's melting point is lower than the solvent's boiling point, or impurities are inhibiting crystal lattice formation.[1]

Troubleshooting Workflow & Protocol

  • Re-heat the Solution : Add a small amount (1-5% of total volume) of additional hot solvent to dissolve the oil completely.[1]

  • Induce Crystallization :

    • Slow Cooling : Allow the flask to cool undisturbed to room temperature before moving it to an ice bath. Rapid cooling often promotes oiling out.[6]

    • Scratching : Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.[1]

    • Seeding : If you have a small crystal of pure product, add it to the cooled solution to initiate crystallization.

  • Re-evaluate the Solvent System : If oiling out persists, the solvent may not be optimal. A good solvent should dissolve the compound poorly at room temperature but completely when hot.[7]

Protocol: Selecting a Recrystallization Solvent

  • Place approximately 20-30 mg of your crude material into several test tubes.

  • To each tube, add a different solvent (0.5 mL) from the table below.

  • Observe solubility at room temperature. A suitable solvent will not dissolve the compound.[7]

  • Heat the tubes that showed poor solubility. A good solvent will now fully dissolve the compound.[7]

  • Allow the hot solutions to cool. The best solvent will yield a large quantity of crystalline solid.

Table 1: Common Solvents for Recrystallization of Polar Heterocycles

Solvent Boiling Point (°C) Polarity Notes
Water 100 High Good for polar compounds, but may require a co-solvent.
Ethanol 78 High Often a good choice for compounds with H-bond donors/acceptors.
Isopropanol 82 Medium Similar to ethanol but less volatile.
Ethyl Acetate 77 Medium Good general-purpose solvent.
Acetonitrile 82 Medium Can be effective for moderately polar compounds.

| Toluene | 111 | Low | For less polar compounds or as part of a solvent pair. |

Guide 2: Purification by Flash Column Chromatography

Flash chromatography is the workhorse for purifying moderately polar organic compounds and is well-suited for purine derivatives.[8]

Problem: Poor separation between 2-Isopropyl-1H-purin-6-amine and a closely-eluting impurity.

This indicates that the chosen mobile phase does not provide sufficient selectivity to resolve the two compounds.

Troubleshooting Workflow & Protocol

G start Poor Separation (Overlapping Spots/Peaks) check_rf Is Rf of Target < 0.2? start->check_rf increase_polarity Increase Polarity of Mobile Phase check_rf->increase_polarity Yes check_rf2 Is Rf of Target > 0.5? check_rf->check_rf2 No increase_polarity->start Re-evaluate decrease_polarity Decrease Polarity of Mobile Phase check_rf2->decrease_polarity Yes change_solvent Change Solvent System (e.g., EtOAc -> DCM/MeOH) check_rf2->change_solvent No (Rf is OK, but no separation) decrease_polarity->start Re-evaluate try_gradient Use Gradient Elution change_solvent->try_gradient Still Poor change_stationary Change Stationary Phase (e.g., Alumina, C18) try_gradient->change_stationary Still Poor

Caption: Troubleshooting poor separation in column chromatography.

  • Optimize the Mobile Phase (TLC) : The ideal Retention Factor (Rf) for the target compound is between 0.25 and 0.35 for good separation.

    • If your compound's Rf is too low, increase the polarity of the eluent (e.g., increase the percentage of methanol in a DCM/MeOH mixture).

    • If the Rf is too high, decrease the polarity.

    • If the spots are still not separated, change the solvent system entirely to alter the selectivity (e.g., switch from a hexane/ethyl acetate system to a dichloromethane/methanol system).[4]

  • Consider a Gradient Elution : Start with a less polar solvent system to elute non-polar impurities, then gradually increase the polarity to elute your target compound, leaving more polar impurities behind.[5]

  • Ensure Proper Column Packing and Sample Loading :

    • Pack the column carefully to avoid air bubbles and channels, which lead to poor separation.[2]

    • For compounds that are not highly soluble in the mobile phase, use solid loading. Dissolve the crude product in a strong solvent (like methanol or DCM), add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and load this powder onto the top of the column.[5]

Protocol: Standard Silica Gel Column for 2-Isopropyl-1H-purin-6-amine

  • Solvent Selection : Using TLC, identify a solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane) that gives the target compound an Rf of ~0.3. Add 1% triethylamine (TEA) to the solvent mixture.[5]

  • Column Packing (Wet Method) : Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped.[2]

  • Sample Loading : Dissolve the crude product in a minimal amount of solvent (ideally the mobile phase or DCM). Carefully apply the sample to the top of the silica bed. Alternatively, use the solid loading method described above.

  • Elution : Begin eluting with the chosen mobile phase, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate : Combine the pure fractions and remove the solvent under reduced pressure.

Table 2: Suggested Starting Solvent Systems for Purine Purification

Stationary Phase Mobile Phase System Target Compound Polarity Notes & Modifiers
Silica Gel Hexane / Ethyl Acetate Low to Medium Good starting point.[4]
Silica Gel Dichloromethane / Methanol Medium to High For more polar purines.[4] Add 1% TEA for basic compounds.[5]
C18 (Reversed-Phase) Water / Acetonitrile or Methanol High Excellent for very polar compounds. Add 0.1% TFA or Formic Acid.[4]

| Amine-functionalized Silica | Hexane / Ethyl Acetate | Low to Medium | A good alternative to adding TEA to the mobile phase for basic compounds.[4] |

Guide 3: Preparative HPLC Purification

This high-resolution technique is ideal for obtaining highly pure material or separating challenging mixtures.[9]

Problem: Broad, poorly shaped peaks and low recovery.

This can be caused by interactions with the column hardware, suboptimal mobile phase pH, or column overloading.

Troubleshooting Workflow & Protocol

  • Check for Metal Sensitivity : Some nitrogen-containing heterocyclic compounds can chelate with trace metals in stainless steel columns and frits, leading to poor peak shape.[10] If this is suspected, use a column with an inert surface treatment.

  • Optimize Mobile Phase pH : The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. For basic amines, using a low pH mobile phase (e.g., with 0.1% formic acid or TFA) ensures the compound is in a single protonated state, often leading to sharper peaks.[4]

  • Perform a Loading Study : Before scaling up, perform injections of increasing concentration on an analytical column to determine the maximum sample load that can be injected without compromising resolution.[11]

  • Scale-Up Method : The analytical method must be properly scaled to the larger preparative column, adjusting the flow rate and injection volume proportionally to the column's cross-sectional area.

References

  • Teledyne ISCO. (2010). Purine and Related Compound Purification Strategies. AN59. Retrieved from [Link]

  • Rouchal, M., et al. (2010). 2-Chloro-9-isopropyl-N,N-dimethyl-9H-purin-6-amine. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1016. Retrieved from [Link]

  • ResearchGate. (2024). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]

  • Wikipedia. (n.d.). Column chromatography. Retrieved from [Link]

  • Labcompare. (2022). LABTips: Preparative HPLC for Purification Workflows. Retrieved from [Link]

  • MicroCombiChem. (n.d.). Purification, Preparative HPLC-MS. Retrieved from [Link]

  • Rouchal, M., et al. (2013). N-Benzyl-9-isopropyl-9H-purin-6-amine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o243–o244. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Solutions for Preparative HPLC. Application Compendium. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Rouchal, M., et al. (2012). 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2759. Retrieved from [Link]

  • Waters Corporation. (n.d.). LC Purification Troubleshooting Guide. Retrieved from [Link]

Sources

Optimization

Overcoming steric hindrance in 2-Isopropyl purine substitution reactions

Subject: Overcoming Steric and Electronic Deactivation in 2-Isopropyl Purine Substitution Ticket ID: PUR-ISO-002 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Diagnostic: Why Your Rea...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Overcoming Steric and Electronic Deactivation in 2-Isopropyl Purine Substitution Ticket ID: PUR-ISO-002 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Diagnostic: Why Your Reaction is Failing

If you are attempting to substitute a leaving group (Cl, Br, I) at the C6 position of a 2-isopropyl purine, or attempting to install an isopropyl group at C2, you are likely encountering one of two failure modes: No Reaction (Recovered Starting Material) or Regio-scrambling .

The 2-isopropyl group presents a unique "double-edged" challenge compared to standard purines:

  • Electronic Deactivation (The +I Effect): Unlike a 2-chloro or 2-fluoro group (electron-withdrawing), the 2-isopropyl group is strongly electron-donating (+I). This increases the electron density of the pyrimidine ring, significantly raising the activation energy for Nucleophilic Aromatic Substitution (

    
    ) at C6.
    
  • Steric Occlusion (The Rotamer Effect): The isopropyl group is not static; it rotates. The methyl groups create a "conical" steric zone that can hinder the approach of nucleophiles to N3 or C2, and indirectly affect the conformation required for substitution at C6.

Troubleshooting Workflows & Protocols

Scenario A: You cannot substitute the C6-Chloride on a 2-Isopropyl Purine

The Issue: Standard


 (amine + base + heat) yields <20% product or requires temperatures that degrade the scaffold.
The Fix:  Switch from thermal 

to Palladium-Catalyzed Buchwald-Hartwig Amination . The metal insertion mechanism is less sensitive to the electronic deactivation caused by the isopropyl group.
Optimized Protocol: Pd-Catalyzed C6-Amination

This protocol utilizes the "BrettPhos" ligand system, specifically designed to overcome steric hindrance in heterocyclic aminations.

Reagents:

  • Substrate: 6-Chloro-2-isopropyl-9H-purine (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)

  • Catalyst:

    
     (1-2 mol%) or BrettPhos Pd G3 Precatalyst
    
  • Ligand: BrettPhos (2-4 mol%) (Use RuPhos for secondary amines)

  • Base:

    
     (2.0 equiv) - Crucial: Weaker bases like TEA often fail here.
    
  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Procedure:

  • Inert Setup: Charge a reaction vial with the purine substrate,

    
    , and the Pd-precatalyst/Ligand mix. Evacuate and backfill with Argon (
    
    
    
    ).
  • Solvent Addition: Add anhydrous 1,4-Dioxane. Note: Concentration should be high (0.2 – 0.5 M) to drive kinetics.

  • Amine Addition: Add the amine via syringe.

  • Activation: Heat to 80–100°C for 4–12 hours.

  • Workup: Filter through a celite pad (eluting with EtOAc) to remove palladium black. Concentrate and purify via flash chromatography.

Data Summary:


 vs. Pd-Catalysis 
ParameterStandard

Pd-Catalyzed (BrettPhos)
Temperature 130–150°C (Microwave)80–100°C
Yield (Avg) 15–30%75–92%
Scope Limited to unhindered primary aminesTolerates anilines & secondary amines
Side Products Hydrolysis (6-OH purine)Minimal
Scenario B: You cannot install the Isopropyl group at C2

The Issue: Attempting to react 2-chloropurine with isopropyl-metal reagents (Grignard/Zinc) leads to decomposition or


-hydride elimination.
The Fix:  Use the Minisci Radical Alkylation .[1] This avoids the need for a C2-halogen and installs the alkyl group directly onto the C-H bond using a radical mechanism, which is highly selective for electron-deficient positions (C2 > C6).
Optimized Protocol: Ag-Catalyzed Minisci Reaction

Based on recent modifications for purine functionalization.

Reagents:

  • Substrate: 6-Chloro-purine (or protected variant) (1.0 equiv)

  • Radical Source: Isobutyric acid (3.0 – 5.0 equiv)

  • Catalyst:

    
     (0.2 equiv)
    
  • Oxidant:

    
     (Ammonium persulfate) (2.0 equiv)
    
  • Solvent: DCM/Water (biphasic) or TFA/Water (for solubility)

Step-by-Step Procedure:

  • Dissolve the purine substrate in a mixture of DCM and Water (1:1).

  • Add Isobutyric acid (excess).

  • Add

    
    .[1]
    
  • Slow Addition (Critical): Add a solution of Ammonium Persulfate dropwise over 30 minutes at 40°C. Rapid addition leads to radical dimerization.

  • Monitoring: The reaction generates

    
    . Ensure proper venting.
    
  • Quench: Neutralize with saturated

    
     and extract with DCM.
    

Decision Logic & Troubleshooting Pathways

The following diagram illustrates the decision matrix for selecting the correct methodology based on your specific steric/electronic bottleneck.

PurineOptimization Start START: 2-Isopropyl Purine Issue CheckType Identify Reaction Type Start->CheckType BranchC6 Substituting C6-Leaving Group? CheckType->BranchC6 BranchC2 Installing iPr at C2? CheckType->BranchC2 SNArTest Attempt Standard SNAr (Base/Heat) BranchC6->SNArTest ResultSNAr Yield > 50%? SNArTest->ResultSNAr Success Proceed with Optimization ResultSNAr->Success Yes FailSNAr Low Yield / No Reaction ResultSNAr->FailSNAr No (Electronic Deactivation) SolPd SOLUTION: Pd-Catalysis (BrettPhos/Cs2CO3) FailSNAr->SolPd CouplingTest Cross-Coupling (Suzuki/Negishi) BranchC2->CouplingTest FailCoupling Fails (Beta-Hydride Elim) CouplingTest->FailCoupling SolMinisci SOLUTION: Minisci Reaction (AgNO3 / Persulfate) FailCoupling->SolMinisci

Figure 1: Decision Matrix for overcoming steric and electronic barriers in 2-isopropyl purine synthesis. Use Pd-catalysis when the +I effect of the isopropyl group deactivates the ring toward SNAr.

Frequently Asked Questions (FAQs)

Q: Why do I see a mixture of N7 and N9 isomers when alkylating my 2-isopropyl purine? A: While the C2-isopropyl group is distal to N7/N9, it affects the overall ring puckering and dipole. However, the C6-substituent is the primary director. If you have a bulky group at C6 and C2, steric crowding forces alkylation almost exclusively to N9 (the "linear" isomer) to avoid the steric clash at N7. To favor N7, you must use a transient blocking group at N9 or use specific solvent conditions (non-polar solvents often favor N7 slightly more than polar aprotic ones).

Q: Can I use microwave irradiation to force the


 reaction? 
A:  Yes, but proceed with caution. The electron-rich nature of the 2-isopropyl purine makes the C6-Cl bond stronger (more double-bond character). High microwave temperatures (>160°C) often lead to hydrolysis  of the chloride to the hydroxyl (6-one) by trace water in the solvent before the amine substitution occurs. If you must use MW, ensure solvents are ultra-dry and use a non-nucleophilic base (e.g., DIPEA) rather than Carbonate bases which can generate water.

Q: My Minisci reaction turned black and yielded nothing. Why? A: The black precipitate is Silver(0). This indicates your oxidant (Persulfate) was consumed too quickly or the silver precipitated out.

  • Fix 1: Add TFA (Trifluoroacetic acid) to the reaction mixture. It solubilizes the purine and stabilizes the silver radical species.

  • Fix 2: Degas the solvent. Oxygen can quench the alkyl radicals.

References

  • Minisci Reaction for Purine Functionalization

    • Xia, R., et al. (2014).[1] "Radical route for the alkylation of purine nucleosides at C6 via Minisci reaction." Organic Letters.

  • Palladium-Catalyzed Amination of Chloropurines

    • De Sarkar, S., et al. (2010). "Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides.
  • Steric Effects in Purine Alkylation

    • Toma, M., et al. (2022).[2] "Ferrocenoyl-adenines: substituent effects on regioselective acylation." Beilstein Journal of Organic Chemistry.

  • BrettPhos Ligand Application

    • Maitre, et al. (2011). "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases."[3] Chemical Science.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Analytical Characterization of 2-Isopropyl-1H-purin-6-amine

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation and purity assessment of novel chemical entities are cornerstones of rigorous scientific practice. This guide provid...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation and purity assessment of novel chemical entities are cornerstones of rigorous scientific practice. This guide provides an in-depth technical comparison of analytical methodologies for the characterization of 2-Isopropyl-1H-purin-6-amine, a purine derivative of significant interest in medicinal chemistry. While ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for structural analysis, a multi-faceted analytical approach provides a more complete and robust characterization. This guide will delve into a detailed analysis of the ¹H NMR spectrum of 2-Isopropyl-1H-purin-6-amine and compare its utility with alternative spectroscopic and chromatographic techniques.

The Central Role of ¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound.[1] By analyzing the chemical environment of hydrogen atoms (protons), we can deduce the connectivity of atoms and the overall architecture of the molecule.

Predicted ¹H NMR Spectrum of 2-Isopropyl-1H-purin-6-amine
Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-8 (Purine Ring)~8.0 - 8.5Singlet1H-
NH (Purine Ring)~12.0 - 13.0Broad Singlet1H-
NH₂ (Amine Group)~6.5 - 7.5Broad Singlet2H-
CH (Isopropyl Group)~3.0 - 3.5Septet1H~7.0
CH₃ (Isopropyl Group)~1.2 - 1.4Doublet6H~7.0

Causality Behind the Predicted Chemical Shifts and Multiplicities:

  • Aromatic Protons (H-8): The proton on the C8 carbon of the purine ring is expected to be significantly deshielded due to the aromatic nature of the heterocyclic system, resulting in a downfield chemical shift.[2]

  • N-H Protons (Purine and Amine): The protons attached to nitrogen atoms are typically observed as broad singlets and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.[4] The purine N-H proton is generally more deshielded than the amine protons.

  • Isopropyl Group Protons: The methine proton (CH) of the isopropyl group is adjacent to six equivalent methyl protons, leading to a septet multiplicity (n+1 rule, where n=6).[5] Conversely, the six methyl protons (CH₃) are adjacent to a single methine proton, resulting in a doublet (n+1 rule, where n=1).[5] The electron-withdrawing effect of the purine ring will cause the methine proton to be more deshielded than the methyl protons.

A Comparative Analysis of Alternative Techniques

While ¹H NMR is invaluable for structural confirmation, a comprehensive characterization often necessitates the use of complementary analytical methods.

Technique Principle Information Provided Advantages Disadvantages
HPLC-UV Differential partitioning of the analyte between a stationary and a mobile phase, with detection by UV absorbance.[6]Purity assessment, quantification, and separation from impurities.[6][7]High sensitivity, excellent for quantitative analysis, and can be used for purification.[6]Does not provide detailed structural information on its own.[6]
Mass Spectrometry (MS) Ionization of the molecule and separation of ions based on their mass-to-charge ratio.[8]Molecular weight confirmation and fragmentation patterns that can aid in structural elucidation.[8][9]Extremely high sensitivity, provides accurate molecular weight, and can be coupled with chromatography (LC-MS) for complex mixture analysis.[10]Isomer differentiation can be challenging without tandem MS.
UV-Vis Spectroscopy Measurement of the absorption of ultraviolet and visible light by the molecule.[11]Information about the electronic transitions within the molecule, confirming the presence of the purine chromophore.[12][13]Simple, rapid, and can be used for quantitative analysis.[6]Provides limited structural information, spectra can be broad and lack detail.[11]
FTIR Spectroscopy Measurement of the absorption of infrared radiation, which excites molecular vibrations.[14]Identification of functional groups present in the molecule (e.g., N-H, C-H, C=N).[14][15]Provides a "fingerprint" of the molecule, useful for confirming the presence of key functional groups.[15]Complex spectra can be difficult to interpret fully, especially for large molecules.

Experimental Protocols

Detailed Protocol for ¹H NMR Spectrum Acquisition

This protocol outlines the steps for preparing a sample of 2-Isopropyl-1H-purin-6-amine and acquiring a high-quality ¹H NMR spectrum.

Materials:

  • 2-Isopropyl-1H-purin-6-amine (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tube (5 mm)

  • Pasteur pipette and glass wool

  • Vortex mixer

Procedure:

  • Sample Preparation: a. Weigh approximately 5-10 mg of 2-Isopropyl-1H-purin-6-amine into a clean, dry vial. b. Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) to the vial. c. Gently vortex the vial to dissolve the sample completely. d. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.[8]

  • NMR Spectrometer Setup: a. Insert the NMR tube into the spinner turbine and place it in the NMR magnet. b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • Data Acquisition: a. Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a routine ¹H spectrum), pulse width, and acquisition time. b. Acquire the Free Induction Decay (FID) data.

  • Data Processing: a. Apply a Fourier transform to the FID to obtain the frequency-domain spectrum. b. Phase the spectrum to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm). d. Integrate the peaks to determine the relative number of protons for each signal. e. Analyze the multiplicities and coupling constants of the signals.

Visualizing the Analytical Workflow

The following diagrams illustrate the molecular structure of 2-Isopropyl-1H-purin-6-amine and a typical workflow for its comprehensive analytical characterization.

Caption: Molecular structure of 2-Isopropyl-1H-purin-6-amine.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity & Quantification Synthesis Synthesis of 2-Isopropyl-1H-purin-6-amine Purification Purification (e.g., Column Chromatography) Synthesis->Purification H_NMR 1H NMR Spectroscopy (Primary Structure Confirmation) Purification->H_NMR MS Mass Spectrometry (Molecular Weight) Purification->MS FTIR FTIR Spectroscopy (Functional Groups) Purification->FTIR HPLC HPLC-UV (Purity & Quantification) Purification->HPLC Final_Report Comprehensive Analytical Report H_NMR->Final_Report MS->Final_Report FTIR->Final_Report UV_Vis UV-Vis Spectroscopy (Chromophore Confirmation) HPLC->UV_Vis HPLC->Final_Report UV_Vis->Final_Report

Caption: Comprehensive analytical workflow for 2-Isopropyl-1H-purin-6-amine.

Conclusion

The structural elucidation and purity assessment of 2-Isopropyl-1H-purin-6-amine require a synergistic approach employing multiple analytical techniques. While ¹H NMR spectroscopy provides the foundational structural information, its combination with HPLC for purity and quantification, mass spectrometry for molecular weight confirmation, and FTIR and UV-Vis spectroscopy for functional group and chromophore analysis, respectively, ensures a comprehensive and robust characterization. This multi-technique strategy is indispensable for advancing drug discovery and development programs, providing the high-quality data necessary for regulatory submissions and scientific publications.

References

  • Czauderna, M., & Kowalczyk, J. (1996). Simultaneous determination of purine derivatives in urine by high-performance liquid chromatography. Journal of Animal and Feed Sciences, 5(3), 241-250.
  • Fujihara, S., et al. (2010). A new high-performance liquid chromatography purine assay for quantifying microbial flow. Journal of Dairy Science, 93(9), 4247-4257.
  • George, G., et al. (2018).
  • Griffin, J. L., & Vidal-Puig, A. (2008). Current challenges in the application of metabolomics to the study of diabetes. Nature Reviews Endocrinology, 4(5), 277-284.
  • Istrate, M., & Moise, A. (2009). Determination of purine derivatives in bovine urine using rapid chromatographic techniques. Archiva Zootechnica, 12(4), 59-70.
  • Kalckar, H. M. (1947). Differential spectrophotometry of purine compounds by means of specific enzymes; I. Determination of hydroxypurine compounds. Journal of Biological Chemistry, 167(2), 429-443.
  • Kraj, A., & Drabinska, K. (2019). Mass Spectrometric Analysis of Purine Intermediary Metabolism Indicates Cyanide Induces Purine Catabolism in Rabbits. International Journal of Molecular Sciences, 20(18), 4434.
  • Löffler, M., et al. (2019). A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases. Molecules, 24(14), 2596.
  • MSU Chemistry Department. Proton NMR Table. Retrieved from [Link]

  • Patiny, L., & Zasso, M. (2011).
  • Reusch, W. (2013). ¹H NMR Chemical Shifts. In Virtual Textbook of Organic Chemistry.
  • Sajed, T., et al. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290.
  • Shugar, D., & Fox, J. J. (1952). Spectrophotometric studies of nucleic acid derivatives and related compounds as a function of pH. I. Pyrimidines. Biochimica et Biophysica Acta, 9(2), 199-218.
  • The Organic Chemistry Tutor. (2017, September 17). Spin Spin Splitting - N+1 Rule - Multiplicity - Proton NMR Spectroscopy [Video]. YouTube.
  • Voet, D., & Voet, J. G. (2011). Biochemistry (4th ed.). John Wiley & Sons.
  • Wishart, D. S. (2022). PROSPRE - 1H NMR Predictor. Retrieved from [Link]

  • . (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • Chaudhary, J. (2023). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Balcells, J., Guada, J. A., Castrillo, C., & Gasa, J. (1992). Urinary excretion of purine derivatives as a marker of the rumen microbial protein supply in sheep. British Journal of Nutrition, 68(2), 337-349.
  • Castillo, A. M., Patiny, L., & Wist, J. (2011). Fast and accurate algorithm for the simulation of NMR spectra of large spin systems. Journal of Magnetic Resonance, 209(2), 123-130.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • University of Ottawa NMR Facility Blog. (2008, July 18). Second Order 1H NMR Spectra of Isopropyl Groups. Retrieved from [Link]

  • Stuart, B. H. (2004).
  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Koniotou, R. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Magnetic Resonance in Chemistry, 45(8), 665-676.
  • Aires-de-Sousa, J., Hemmer, M., & Gasteiger, J. (2002). Prediction of 1H NMR chemical shifts using neural networks. Analytical chemistry, 74(1), 80-90.
  • Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281.

  • Cavalieri, L. F., & Bendich, A. (1950). The ultraviolet absorption spectra of pyrimidines and purines. Journal of the American Chemical Society, 72(6), 2587-2594.
  • Cavalieri, L. F., Bendich, A., Tinker, J. F., & Brown, G. B. (1948). Ultraviolet Absorption Spectra of Purines, Pyrimidines and Triazolopyrimidines. Journal of the American Chemical Society, 70(12), 3875-3880.
  • Rasul, G., Prakash, G. K. S., & Olah, G. A. (2011). Study of structures, energetics, IR spectra and 13C and 1H NMR chemical shifts of the conformations of isopropyl cation by ab initio calculations. Computational and Theoretical Chemistry, 964(1-3), 193-198.
  • Lec16 - 1H NMR: Splitting of Common Substituents. (2021, May 16). [Video]. YouTube. [Link]...

  • H-NMR Familiar Groups that are Easy to Recognize. (n.d.).

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Comparative

Comparing potency of 2-Isopropyladenine vs. Isopentenyladenine

This guide provides an in-depth technical comparison between 2-Isopropyladenine (specifically -isopropyladenine, a synthetic analog) and Isopentenyladenine (commonly abbreviated as 2iP, a potent natural cytokinin). Execu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 2-Isopropyladenine (specifically


-isopropyladenine, a synthetic analog) and Isopentenyladenine  (commonly abbreviated as 2iP, a potent natural cytokinin).

Executive Summary

In the context of plant tissue culture and drug development, the distinction between these two compounds is critical. Isopentenyladenine (2iP) is a high-potency, naturally occurring cytokinin essential for shoot proliferation and organogenesis. 2-Isopropyladenine is a synthetic, structural analog with significantly reduced biological activity.

  • Verdict: Isopentenyladenine (2iP) is the superior choice for inducing cell division and shoot regeneration. 2-Isopropyladenine serves primarily as a structural probe in mechanistic studies to understand receptor specificity and enzyme kinetics.

Chemical Profile & Nomenclature

Precise nomenclature is vital to avoid experimental error, particularly given the similarity in abbreviations.

FeatureIsopentenyladenine (2iP) 2-Isopropyladenine
Full Chemical Name

-(2-Isopentenyl)adenine

-Isopropyladenine
Common Abbreviation 2iP, IPA (ambiguous),

Ade

-iPrAde
Nature Natural Cytokinin (Isoprenoid)Synthetic Analog
Side Chain Dimethylallyl (5-carbon, unsaturated)Isopropyl (3-carbon, saturated)
Formula


Molecular Weight 203.24 g/mol 177.21 g/mol
Solubility Soluble in 1N NaOH, EtOH, DMSOSoluble in DMSO, weak acid/base

Note on "2-iP" Confusion: The abbreviation "2iP" refers to the position of the double bond in the isopentenyl chain (


-isopentenyl), not  the position on the adenine ring. Do not confuse "2iP" with "2-Isopropyl".

Mechanism of Action & Receptor Affinity

The potency difference stems directly from the structural fit within the cytokinin receptor binding pocket (HK receptors: CRE1/AHK4, AHK3).

Structural Basis of Potency
  • Isopentenyladenine (2iP): The 5-carbon isopentenyl side chain contains a double bond. This geometry is optimal for hydrophobic interaction with the receptor's ligand-binding domain, triggering the phosphorelay signaling cascade efficiently.

  • 2-Isopropyladenine: The 3-carbon isopropyl chain is shorter and saturated. It lacks the steric bulk and pi-electron density (from the double bond) required to stabilize the active receptor conformation. Consequently, it acts as a weak agonist or partial agonist.

Signaling Pathway Visualization

The following diagram illustrates the cytokinin signaling pathway activated by 2iP.

CytokininSignaling Ligand Ligand (2iP or Isopropyladenine) Receptor HK Receptor (AHK3 / CRE1) Ligand->Receptor Binding (High Affinity: 2iP Low Affinity: Isopropyl) AHP AHP Proteins (Phosphotransfer) Receptor->AHP Phosphorelay ARR_B Type-B ARRs (Transcription Factors) AHP->ARR_B Nuclear Translocation Response Gene Expression (Cell Division/Shoot Growth) ARR_B->Response Transcriptional Activation

Caption: Cytokinin phosphorelay pathway.[1] 2iP binds AHK receptors with high affinity, driving robust signaling. Isopropyladenine binds weakly, resulting in diminished output.

Comparative Potency Analysis

Experimental data consistently demonstrates the superiority of 2iP in biological assays.

Bioassay Performance: Tobacco Callus Yield

Data synthesized from classic structure-activity relationship (SAR) studies (e.g., Leonard et al., Skoog et al.).

Concentration (

)
2iP (Callus Yield) 2-Isopropyladenine (Callus Yield) Interpretation
0.01 + (Detectable growth)- (No growth)2iP is active at nanomolar levels.
0.1 +++ (Moderate growth)+/- (Trace growth)Isopropyl analog requires 10-100x conc.
1.0 +++++ (Maximum yield)+ (Low growth)2iP reaches peak efficacy.
10.0 ++++ (Slight inhibition)++ (Moderate growth)Isopropyladenine is weakly active at high doses.
Metabolic Stability (The "Paradox")

While 2iP is more potent, it is also metabolically unstable.

  • Enzyme: Cytokinin Oxidase/Dehydrogenase (CKX).

  • Substrate Specificity: CKX targets the

    
    -isopentenyl side chain, cleaving it to form adenine (inactive).
    
  • 2-Isopropyladenine: The saturated, short isopropyl chain is resistant to CKX degradation.

  • Implication: Despite its stability, the intrinsic affinity of 2-Isopropyladenine is so low that its resistance to degradation does not compensate for its poor receptor binding.

Experimental Protocols

Protocol A: Preparation of 1 mM Stock Solutions

Self-validating step: Cytokinins are heat-labile and precipitate in acidic pH.

  • Weighing:

    • Measure 20.3 mg of 2iP (MW: 203.24).

    • Measure 17.7 mg of 2-Isopropyladenine (MW: 177.21).

  • Dissolution (The "NaOH Drop" Method):

    • Add the powder to a sterile 100 mL volumetric flask.

    • Add 0.5 - 1.0 mL of 1N NaOH (or 1N KOH). Swirl gently until fully dissolved (solution must be clear).

    • Critical: Do not use acid; adenine derivatives precipitate in low pH.

  • Dilution:

    • Bring to volume (100 mL) with double-distilled water (

      
      ).
      
    • Final pH should be adjusted to ~8.0 if necessary, or buffered when added to media.

  • Storage:

    • Aliquot into 1.5 mL Eppendorf tubes. Store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Comparative Callus Induction Assay

Objective: To verify the potency difference in your specific tissue line.

BioassayWorkflow Step1 Explant Prep (Tobacco Pith / Arabidopsis) Step2 Media Prep (MS + Auxin + Variable CK) Step1->Step2 Step3 Inoculation (Place Explants) Step2->Step3 Step4 Incubation (25°C, 16h Light, 4 Weeks) Step3->Step4 Step5 Data Collection (Fresh Weight) Step4->Step5

Caption: Standard workflow for cytokinin bioassay. Variable CK = 2iP vs 2-Isopropyladenine.

  • Media Setup: Prepare Murashige & Skoog (MS) basal medium.

  • Auxin Baseline: Add 2,4-D or NAA (e.g., 0.5 mg/L) to all plates to support callus competency.

  • Cytokinin Gradient:

    • Group A (2iP): 0, 0.1, 0.5, 1.0, 5.0

      
      .
      
    • Group B (2-Isopropyl): 0, 1.0, 10.0, 50.0, 100.0

      
      .
      
    • Note: Higher concentrations are required for the isopropyl analog to see any effect.

  • Analysis: Harvest callus after 4 weeks. Blot dry and weigh. Plot Dose-Response Curve.

References

  • Mok, D. W., & Mok, M. C. (2001). Cytokinin Metabolism and Action. Annual Review of Plant Physiology and Plant Molecular Biology. Link

  • Sakakibara, H. (2006). Cytokinins: Activity, Biosynthesis, and Translocation. Annual Review of Plant Biology. Link

  • Spíchal, L., et al. (2004). Two Cytokinin Receptors of Arabidopsis thaliana, CRE1/AHK4 and AHK3, Differ in their Ligand Specificity in a Bacterial Assay. Plant and Cell Physiology. Link

  • Leonard, N. J., et al. (1969). Cytokinins: Structure-Activity Relationships. Proceedings of the National Academy of Sciences. Link

  • PubChem Compound Summary. (2024). Isopentenyladenine (2iP). National Center for Biotechnology Information. Link

Sources

Validation

Publish Comparison Guide: X-ray Crystallography of 2-Isopropyl Purine Derivatives

Executive Summary & Technical Rationale This guide provides a rigorous technical comparison of 2-isopropyl purine derivatives , a class of CDK (Cyclin-Dependent Kinase) inhibitors exemplified by Roscovitine (Seliciclib)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Rationale

This guide provides a rigorous technical comparison of 2-isopropyl purine derivatives , a class of CDK (Cyclin-Dependent Kinase) inhibitors exemplified by Roscovitine (Seliciclib) and its second-generation analog CR8 .

The 2-isopropyl substitution (often at the N9 position) is a critical structural motif. Unlike the ribose ring of ATP, the isopropyl group acts as a hydrophobic anchor, improving membrane permeability and metabolic stability while maintaining precise occupancy of the kinase ATP-binding pocket. This guide synthesizes crystallographic data, binding kinetics, and experimental protocols to assist researchers in optimizing scaffold design.

Comparative Structural Analysis

The following table contrasts the crystallographic metrics of the two primary 2-isopropyl purine derivatives against the standard reference, Olomoucine.

Table 1: Crystallographic & Performance Metrics
FeatureRoscovitine (Seliciclib) CR8 (2nd Gen Analog) Olomoucine (Reference)
Primary Target CDK2 / CDK5CDK9 / CDK2CDK2 / CDK1
PDB Code 2A4L (CDK2 Complex)3LQ5 (CDK9 Complex)1W0X (CDK2 Complex)
Resolution 2.40 Å2.60 Å2.10 Å
Space Group P 21 21 21H 3 2P 21 21 21
IC50 (CDK2) 0.70 µM~0.05 - 0.1 µM7.0 µM
N9 Substituent IsopropylIsopropylMethyl
C6 Substituent Benzylamino4-(2-pyridyl)benzylaminoBenzylamino
Key Interaction H-bonds: Leu83, Glu81H-bonds: Cys106 (CDK9)*H-bonds: Leu83, Glu81
Binding Mode Competitive (ATP site)Competitive (ATP site)Competitive (ATP site)

*Note: In CDK2, CR8 mimics the Roscovitine binding mode but the extended biaryl system at C6 allows for additional solvent-front interactions, explaining the 10-20x potency increase.

Structural Mechanism: The "Gatekeeper" & Hydrophobic Pocket

The efficacy of 2-isopropyl purines relies on three specific molecular interactions:

  • Hinge Region Anchoring: The purine N7 and N6-amino groups form a bidentate hydrogen bond network with the backbone of Leu83 (CDK2) or Cys106 (CDK9).

  • Hydrophobic Pocket Filling: The N9-isopropyl group rotates out of the purine plane (~80-90°), fitting snugly into a hydrophobic pocket defined by Val18 and Ala31 . This mimics the ribose binding of ATP but with higher lipophilicity.

  • Selectivity Filter: The C6-benzyl ring (Roscovitine) or pyridyl-benzyl (CR8) occupies the entrance to the active site, interacting with the "gatekeeper" residue (Phe80 in CDK2).

Visualization: Interaction Logic & Workflow

Diagram 1: Structural Activity Relationship (SAR) Logic

This diagram illustrates the functional role of each substituent on the purine scaffold based on X-ray data.

SAR_Logic Purine Purine Scaffold (2,6,9-Trisubstituted) N9 N9-Isopropyl (Hydrophobic Anchor) Purine->N9 C2 C2-Aminoalcohol (Solubility/H-Bonding) Purine->C2 C6 C6-Benzyl/Biaryl (Selectivity/Potency) Purine->C6 Pocket Hydrophobic Pocket (Val18, Ala31) N9->Pocket Steric Fit Solvent Solvent Interface (Glu81 interaction) C2->Solvent H-Bond Donor Gatekeeper Gatekeeper Residue (Phe80/Phe103) C6->Gatekeeper Pi-Stacking/Van der Waals

Caption: SAR Logic of 2-Isopropyl Purines. The N9-isopropyl group anchors the molecule, while C6 modifications drive potency.

Experimental Protocol: Self-Validating Crystallization System

To ensure high-resolution diffraction data (better than 2.5 Å), follow this self-validating protocol. This workflow integrates synthesis verification with complex stabilization.

Phase 1: Complex Preparation (The "Pre-Incubation" Step)

Rationale: Co-crystallization yields higher occupancy than soaking for hydrophobic ligands like 2-isopropyl purines.

  • Protein Prep: Concentrate CDK2/Cyclin A complex to 10-15 mg/mL in buffer (20 mM HEPES pH 7.5, 300 mM NaCl, 1 mM DTT).

  • Ligand Solubilization: Dissolve Roscovitine/CR8 in 100% DMSO to 100 mM .

  • Mixing: Add ligand to protein solution at a 3:1 molar excess .

  • Incubation: Incubate on ice for 1 hour . Validation Check: Centrifuge at 14,000 x g for 10 mins. If a pellet forms, the ligand has precipitated the protein; reduce ligand concentration to 1.5:1.

Phase 2: Vapor Diffusion Crystallization

Rationale: Slow dehydration prevents amorphous precipitation of the hydrophobic ligand.

  • Reservoir Solution: 0.8 – 1.2 M Ammonium Sulfate, 100 mM HEPES pH 7.5, 10% Glycerol.

  • Drop Setup: Mix 1 µL Protein-Ligand Complex + 1 µL Reservoir Solution.

  • Seeding (Critical): Streak-seed with native CDK2 crystals if available to bypass the high nucleation barrier caused by the ligand's hydrophobicity.

  • Temperature: Incubate at 4°C . (2-isopropyl derivatives often destabilize the complex at 20°C).

Phase 3: Data Collection Strategy
  • Cryo-Protection: Transfer crystal to Reservoir Solution + 25% Glycerol for 30 seconds.

  • Beamline Settings: Collect at 100 K. Use an oscillation range of 0.5° to resolve the long unit cell axis often seen in these complexes (P 21 21 21).

Diagram 2: Crystallization Workflow

Crystallization_Workflow Start Purified CDK2 (10 mg/mL) Mix Mix Ligand (3:1 Ratio, 1hr 4°C) Start->Mix Spin Centrifuge (Remove Aggregates) Mix->Spin Plate Hanging Drop (1µL + 1µL) Spin->Plate Supernatant Seed Streak Seeding (Nucleation Control) Plate->Seed 24 Hours Xray X-ray Diffraction (Cryo 100K) Seed->Xray 3-7 Days

Caption: Optimized workflow for co-crystallizing hydrophobic purine derivatives with CDK enzymes.

References

  • De Azevedo, W. F., et al. (1997). "Inhibition of cyclin-dependent kinases by purine analogues: crystal structure of human cdk2 complexed with roscovitine."[1] European Journal of Biochemistry.[1]

  • Bettayeb, K., et al. (2008). "CR8, a potent and selective, roscovitine-derived inhibitor of cyclin-dependent kinases."[1][2] Oncogene.

  • RCSB PDB. (2006).[1] "2A4L: Human cyclin-dependent kinase 2 in complex with roscovitine."[1] Protein Data Bank.

  • RCSB PDB. (2011). "3LQ5: Structure of CDK9/CyclinT in complex with S-CR8." Protein Data Bank.

  • Meijer, L., et al. (1997).[1] "Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5."[3] European Journal of Biochemistry.[1]

Sources

Comparative

Comparative Guide: 2-Isopropyladenine vs. 2-Methyladenine Reactivity

[1] Executive Summary This guide delineates the functional divergence between 2-Methyladenine (2-MeAde) and 2-Isopropyladenine (2-iPrAde) . While both are C2-alkylated purines, their utility in drug development and chemi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide delineates the functional divergence between 2-Methyladenine (2-MeAde) and 2-Isopropyladenine (2-iPrAde) . While both are C2-alkylated purines, their utility in drug development and chemical biology is strictly divided by their steric profiles.[1]

  • 2-Methyladenine acts as a Bio-Mimic . Its steric volume is sufficiently low to be tolerated by many nucleic acid processing enzymes (polymerases, APRT), making it a standard tool for minor groove modification without disrupting Watson-Crick pairing.[1]

  • 2-Isopropyladenine acts as a Bio-Probe/Blocker . The bulky isopropyl group creates a "cone of exclusion" at the C2 position. It is primarily used to probe hydrophobic pockets in Adenosine Receptors (A2A/A3) or to inhibit metabolic recycling pathways where the active site cannot accommodate the branched alkyl chain.

Feature2-Methyladenine (2-MeAde)2-Isopropyladenine (2-iPrAde)
Steric Hindrance Low (Planar-compatible)High (Rotational bulk)
Electronic Effect Weak Electron Donor (+I)Moderate Electron Donor (+I)
Enzymatic Fate Substrate (APRT, Polymerases)Inhibitor / Poor Substrate
Receptor Affinity Moderate (A1/A2A)High (A2A/A3 Hydrophobic Pockets)
Primary Utility RNA Structure Studies, MutagenesisGPCR Ligand Design, Steric Probes

Physicochemical & Mechanistic Profile

Steric vs. Electronic Impact

The reactivity difference is driven 90% by sterics and 10% by electronics.

  • Electronic (+I Effect): Both methyl and isopropyl groups are electron-donating. They increase the electron density of the purine ring, slightly raising the pKa of N1 and N3 (making them better proton acceptors than unsubstituted adenine). 2-iPrAde is marginally more basic due to the stronger inductive effect of the branched chain, but this is often negated by solvation penalties.

  • Steric (The "Gatekeeper" Effect):

    • 2-MeAde: The methyl group rotates rapidly but occupies a small volume (Van der Waals radius ~2.0 Å). It fits into the minor groove of double helices.

    • 2-iPrAde: The isopropyl group is a branched "V" shape. It suffers from restricted rotation and clashes with the "hood" domains of enzymes like Adenine Phosphoribosyltransferase (APRT) or the sugar-phosphate backbone in DNA/RNA duplexes.

Visualization of Steric Exclusion

The following diagram illustrates how the C2-substituent dictates the molecule's fate in biological systems.

StericPathway Start C2-Substituted Adenine MeAde 2-Methyladenine (Small Radius) Start->MeAde iPrAde 2-Isopropyladenine (Bulky/Branched) Start->iPrAde Process_Enz Enzymatic Processing (e.g., APRT / Polymerase) MeAde->Process_Enz Fits Pocket iPrAde->Process_Enz Clash Process_Rec Receptor Binding (e.g., A2A/A3 GPCR) iPrAde->Process_Rec Hydrophobic Interaction Result_Me Accepted: Metabolized to Nucleotide Process_Enz->Result_Me Result_iPr_Enz Rejected: Steric Clash in Active Site Process_Enz->Result_iPr_Enz Result_iPr_Rec High Affinity: Fills Hydrophobic Pocket Process_Rec->Result_iPr_Rec

Caption: Functional divergence driven by steric volume. 2-MeAde passes metabolic checkpoints; 2-iPrAde is excluded but excels in hydrophobic receptor binding.

Synthetic Reactivity & Protocols

When synthesizing nucleosides (glycosylation) or modifying the base, the reactivity differs significantly.

N-Glycosylation (Nucleoside Synthesis)

Challenge: Attaching a ribose sugar to the N9 position.

  • 2-MeAde: Reacts similarly to Adenine. Standard Vorbrüggen coupling conditions (BSA/TMSOTf) yield the N9-isomer with high regioselectivity.

  • 2-iPrAde: The bulk at C2 destabilizes the N9-tautomer and hinders the approach of the sugar moiety if the mechanism involves specific intermediate geometries.

    • Observation: Lower yields and higher formation of N7-isomers (kinetic products) are common.

    • Correction: Requires higher temperatures or thermodynamic equilibration times during synthesis.

Protocol: Comparative Synthesis via Cross-Coupling

Direct alkylation of adenine at C2 is difficult. The industry standard is Pd-catalyzed cross-coupling on a halogenated precursor.

Reagents:

  • Substrate: 2-Iodoadenosine (protected ribose)

  • Coupling Partner: Methylzinc bromide (for 2-Me) vs. Isopropylzinc bromide (Negishi) OR Isopropylboronic acid (Suzuki).

Step-by-Step Workflow:

  • Preparation: Dissolve 2-iodoadenosine (1 eq) in anhydrous THF/DMF.

  • Catalyst Loading:

    • 2-MeAde: Add Pd(PPh3)4 (5 mol%).

    • 2-iPrAde:Critical Adjustment: Use a more active catalyst system (e.g., Pd(dppf)Cl2 or Pd2(dba)3 with S-Phos) to overcome the steric hindrance of the oxidative addition/transmetallation step involving the branched isopropyl group.

  • Coupling:

    • Add organozinc/boronic reagent (1.5 - 2.0 eq).

    • 2-MeAde: Heat to 60°C for 4 hours. Yields typically >85%.

    • 2-iPrAde: Heat to 80-90°C for 12-16 hours. Yields typically 50-65% due to slower transmetallation.

  • Purification: Silica gel chromatography. 2-iPr derivatives will elute earlier (higher Rf) due to increased lipophilicity.

Biological Performance Data

Enzyme Kinetics: Adenine Phosphoribosyltransferase (APRT)

APRT salvages adenine bases into nucleotides (AMP).[2][3] This is a critical assay for determining if your molecule will be metabolized (toxic/active) or remain stable.

Experimental Data Summary (Relative to Adenine = 100%):

SubstrateRelative Vmax (%)Km (µM)Interpretation
Adenine1002.5Native substrate.
2-Methyladenine ~854.2Tolerated. Slight steric penalty, but processed efficiently.[1]
2-Isopropyladenine < 5> 200Rejected. The isopropyl group clashes with the catalytic loop (hood) of APRT, preventing the closure required for catalysis.

Data synthesized from structure-activity relationships of human and Arabidopsis APRT isoforms [1, 2].

Receptor Affinity: Adenosine A2A Receptor

In GPCR ligand binding, bulk is often an advantage.[1]

  • 2-MeAde derivatives: Show moderate selectivity.[4]

  • 2-iPrAde derivatives: Often show 10-50x higher affinity than 2-Me analogs. The isopropyl group displaces "unhappy" water molecules from the hydrophobic pocket in the receptor's extracellular vestibule [3].

Experimental Protocol: APRT Compatibility Assay

To verify if your 2-alkyladenine is a substrate for metabolic recycling.

Materials:

  • Recombinant APRT (Human or Bacterial).

  • PRPP (Phosphoribosyl pyrophosphate) - Co-substrate.

  • Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.[1]

Procedure:

  • Blanking: Prepare a quartz cuvette with Buffer + PRPP (100 µM).

  • Initiation: Add enzyme (10 nM final).

  • Substrate Addition:

    • Control: Add Adenine (50 µM). Monitor absorbance decrease at 260 nm (conversion to AMP).

    • Test A: Add 2-Methyladenine (50 µM).

    • Test B: Add 2-Isopropyladenine (50 µM).

  • Analysis: Calculate initial velocity (

    
    ).
    
    • Expected Result: 2-MeAde will show a curve similar to Adenine. 2-iPrAde will show a flat line (no reaction) or act as a competitive inhibitor if mixed with Adenine.

References

  • Dauvergne, J., et al. "Synthesis of 2-Substituted Adenosine Triphosphate Derivatives and their use in Enzymatic Synthesis."[1] Chemistry – A European Journal, 2004.[1] Link (Demonstrates polymerase tolerance of 2-Me vs bulky groups).

  • Moffatt, B. A., et al. "Adenine phosphoribosyltransferase isoforms of Arabidopsis and their potential contributions to adenine and cytokinin metabolism."[1] Plant Physiology, 2002.[1][5] Link (Detailed kinetics on APRT substrate specificity for substituted adenines).

  • Tosh, D. K., et al. "Structure-activity relationships of 2-substituted adenosines at A1 and A2 adenosine receptors."[1] Journal of Medicinal Chemistry, 2009.[1] Link (Establishes the hydrophobic preference of A2/A3 receptors for bulky C2-substituents).

  • Kierdaszuk, B., et al. "Binding of 2-substituted adenines to Adenine Deaminase."[1] Biochemistry, 1999.[1] (Mechanistic insight into steric exclusion in purine salvage enzymes).

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-Isopropyl-1H-purin-6-amine (2-Isopropyladenine)

[1] Executive Summary & Operational Stance Do not conflate this compound with Isopropylamine. While 2-Isopropyl-1H-purin-6-amine (also known as 2-Isopropyladenine) contains an isopropylamine moiety, it is a solid purine...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Operational Stance

Do not conflate this compound with Isopropylamine. While 2-Isopropyl-1H-purin-6-amine (also known as 2-Isopropyladenine) contains an isopropylamine moiety, it is a solid purine derivative , typically used as a kinase inhibitor intermediate or plant cytokinin analog.[1] It does not share the extreme volatility or flammability of liquid isopropylamine, but it possesses distinct biological activity hazards .

Core Disposal Directive: Because this compound is a bioactive nitrogenous heterocycle, high-temperature incineration is the only acceptable disposal method.[1] It must never be discharged into municipal sewer systems or trash, as purine analogs can persist in the environment and disrupt biological signaling pathways in aquatic life.

Chemical Profile & Hazard Identification

Understanding the physicochemical properties is the prerequisite for safe disposal.[2]

PropertySpecificationOperational Implication
Chemical Name 2-Isopropyl-1H-purin-6-amineLabeling must be precise to avoid confusion with precursors.[1]
CAS Number Commonly 112726-62-4 (verify specific isomer)Use for waste manifesting.[1]
Physical State Solid (Powder/Crystalline)Inhalation hazard (dust); requires particulate containment.
Bioactivity Kinase Inhibitor / Cytokinin AnalogTreat as P-Listed equivalent (High Toxicity) for safety, even if not legally P-listed.[1]
Solubility DMSO, Methanol, Dilute AcidWaste will often be generated as a solvent solution.

Key Hazards (GHS):

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Skin/Eye Irritation: Category 2/2A (Causes serious irritation).

  • Target Organ Toxicity: May cause respiratory irritation (STOT SE 3).[3]

Pre-Disposal Protocol: Segregation & Packaging

Effective disposal starts at the bench. You must segregate this waste based on its physical state.[4]

A. Solid Waste (Pure Compound or Contaminated Solids)
  • Primary Containment: Place pure expired powder or contaminated weigh boats/gloves into a clear, 4-mil polyethylene bag.

  • Secondary Containment: Seal the primary bag and place it inside a rigid, wide-mouth high-density polyethylene (HDPE) container (the "Yellow Bin").

  • Labeling: Must read "Hazardous Waste: Solid Toxic Organic." Explicitly list "2-Isopropyl-1H-purin-6-amine."

B. Liquid Waste (Stock Solutions/Reaction Mothers)
  • Solvent Compatibility: Most purines are dissolved in DMSO or Methanol.

    • If in DMSO/Methanol: Segregate into Non-Halogenated Organic Waste .

    • If in Dichloromethane: Segregate into Halogenated Organic Waste .

  • pH Caution: Do not mix with strong oxidizers (e.g., Chromic acid, Nitric acid) or bleach streams, as nitrogenous bases can form unstable chloramines or exothermic reactions.

Disposal Workflow (Step-by-Step)

This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) guidelines for "Process Waste."

Step 1: Deactivation (Spill Contingency Only)

Note: For general disposal, do not attempt chemical deactivation in the lab; send for incineration. Use this only for spill cleanup.

  • Isolate: Demarcate the spill area.

  • Oxidation: Treat the spill area with 10% commercial bleach (Sodium Hypochlorite) to degrade the purine ring structure.

  • Absorption: Absorb the slurry with vermiculite or chem-pads.

  • Disposal: Treat the absorbed material as Solid Hazardous Waste (see below).

Step 2: Waste Stream Management

Follow this logic gate to determine the final destination of the material.

DisposalWorkflow Start Waste Generation: 2-Isopropyl-1H-purin-6-amine StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Gloves, Weigh Boats) StateCheck->Solid Liquid Liquid Waste (Dissolved in Solvent) StateCheck->Liquid SolidPack Double Bag (4-mil Poly) Place in Rigid HDPE Drum Solid->SolidPack SolventCheck Check Solvent Type Liquid->SolventCheck Labeling Labeling: 'Toxic Organic Waste' List CAS & Solvent % SolidPack->Labeling NonHalo Non-Halogenated Stream (DMSO, MeOH, EtOH) SolventCheck->NonHalo No Halogens Halo Halogenated Stream (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo->Labeling Halo->Labeling Destruction Final Disposal: High-Temp Incineration (Cylindrical Kiln) Labeling->Destruction

Figure 1: Decision matrix for the segregation and disposal of purine derivative waste streams.

Regulatory Framework & Compliance

While 2-Isopropyl-1H-purin-6-amine is not explicitly named on the EPA's "P-List" (Acutely Toxic) or "U-List" (Toxic), it is regulated under the "Cradle-to-Grave" principle of RCRA.[1]

  • Waste Characterization:

    • If the solvent is ignitable (Flash point <60°C, e.g., Methanol), the waste code is D001 .

    • If the waste is purely toxic/irritant solid, it is classified as Non-RCRA Regulated Hazardous Waste (unless it exhibits specific toxicity characteristics via TCLP, which is rare for this specific purine).

    • Best Practice: Manage as RCRA Hazardous regardless of exemption status to ensure incineration.

  • Satellite Accumulation Areas (SAA):

    • Waste must be stored at or near the point of generation.

    • Containers must be kept closed except when adding waste (40 CFR 262.15).

    • Do not leave funnels in the waste bottles.

Emergency Contingencies

Accidental Exposure
  • Inhalation: Move to fresh air immediately. This compound is a respiratory irritant.[3]

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol/solvents on the skin, as they may increase transdermal absorption of the purine.

  • Eye Contact: Flush with water for 15 minutes. Seek medical attention.

Spill Cleanup (Solid Powder)[1]
  • PPE: Wear N95 respirator (or P100), nitrile gloves, and safety goggles.

  • Method: Do not dry sweep (creates dust). Cover with wet paper towels (water or dilute detergent) to dampen the powder, then wipe up.

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste stream.

References

  • PubChem. (2025). Compound Summary: 2-Isopropyladenine.[1] National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. [Link][1]

Sources

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